Bis-PEG18-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H90O21 |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H90O21/c1-45(2,3)66-43(47)7-9-49-11-13-51-15-17-53-19-21-55-23-25-57-27-29-59-31-33-61-35-37-63-39-41-65-42-40-64-38-36-62-34-32-60-30-28-58-26-24-56-22-20-54-18-16-52-14-12-50-10-8-44(48)67-46(4,5)6/h7-42H2,1-6H3 |
InChI Key |
TYEXGGUSDTVYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Bis-PEG18-Boc in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of targeted therapeutics, the precise linkage of molecular components is paramount to efficacy and safety. Bis-PEG18-Boc, a bifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool in the development of advanced drug modalities, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its defined length of 18 PEG units and the presence of a Boc-protected amine provide a versatile platform for conjugating targeting ligands and therapeutic payloads. This technical guide provides an in-depth analysis of the applications of this compound in research, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in pioneering new therapeutic strategies.
Introduction: The Significance of Linkerology in Targeted Therapies
The linker in a complex therapeutic molecule is not a mere spacer but a critical determinant of its pharmacological properties. In both PROTACs and ADCs, the linker modulates solubility, stability, pharmacokinetics, and the spatial orientation of the binding moieties. Polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable lengths. This compound, with its 18-unit PEG chain, offers a significant degree of hydrophilicity, which can be crucial for overcoming the solubility challenges often associated with complex drug conjugates. The Boc (tert-Butyloxycarbonyl) protecting group allows for controlled, sequential conjugation, a key step in the synthesis of these multi-component systems.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker directly influences the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While optimal linker length is target-dependent, studies on various protein targets have demonstrated clear structure-activity relationships.
| Linker Composition | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| 4-PEG | BRD4 | Pomalidomide | 25 | >90 | Fictionalized Data |
| 8-PEG | BRD4 | Pomalidomide | 10 | >95 | Fictionalized Data |
| 18-PEG (as in this compound) | BRD4 | Pomalidomide | 5 | >98 | Fictionalized Data |
| 24-PEG | BRD4 | Pomalidomide | 15 | >95 | Fictionalized Data |
| 4-PEG | BTK | Pomalidomide | 50 | 85 | Fictionalized Data |
| 8-PEG | BTK | Pomalidomide | 20 | 92 | Fictionalized Data |
| 18-PEG (as in this compound) | BTK | Pomalidomide | 12 | >95 | Fictionalized Data |
| 24-PEG | BTK | Pomalidomide | 30 | 90 | Fictionalized Data |
Note: The data presented in this table is a representative example to illustrate the concept and is not from a single published study. The optimal linker length is highly dependent on the specific target and E3 ligase combination.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC using this compound (Representative)
This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein using JQ1 as the target ligand and pomalidomide as the E3 ligase ligand, linked by this compound.
Materials:
-
This compound
-
JQ1-acid
-
Pomalidomide-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
HPLC grade solvents for purification
-
LC-MS and NMR for characterization
Procedure:
-
Coupling of JQ1-acid to this compound:
-
Dissolve JQ1-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC to obtain JQ1-PEG18-Boc.
-
-
Boc Deprotection:
-
Dissolve JQ1-PEG18-Boc in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield JQ1-PEG18-NH2 as a TFA salt.
-
-
Coupling of Pomalidomide-amine to JQ1-PEG18-NH2:
-
Dissolve pomalidomide-amine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add a solution of JQ1-PEG18-NH2 (TFA salt, 1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Caption: A representative workflow for PROTAC synthesis.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker in an ADC is crucial for its stability in circulation and the efficient release of the payload at the target site. PEG linkers like this compound can enhance the hydrophilicity of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. This can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation, improved pharmacokinetics, and a better therapeutic index.
Influence of PEG Linkers on ADC Properties
The inclusion of a PEG linker can significantly impact the physicochemical and biological properties of an ADC.
| Linker Type | Antibody | Payload | Average DAR | Aggregation (%) | Plasma Half-life (h) | Reference |
| SMCC (Non-PEG) | Trastuzumab | MMAE | 3.5 | >15 | 120 | Fictionalized Data |
| Mal-PEG4-NHS | Trastuzumab | MMAE | 4.0 | <10 | 150 | Fictionalized Data |
| Mal-PEG18-NHS (derived from this compound) | Trastuzumab | MMAE | 4.2 | <5 | 180 | Fictionalized Data |
| Mal-PEG24-NHS | Trastuzumab | MMAE | 4.1 | <5 | 190 | Fictionalized Data |
Note: The data presented in this table is a representative example to illustrate the concept and is not from a single published study. Mal-PEG18-NHS can be synthesized from this compound.
Experimental Protocol: Conjugation of a Payload to an Antibody using a this compound Derived Linker (Representative)
This protocol outlines a general procedure for the conjugation of a cytotoxic payload to an antibody via a maleimide-functionalized linker derived from this compound.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
This compound
-
Maleimide-NHS ester
-
Cytotoxic payload with a free thiol group (e.g., MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) system for purification
-
UV-Vis spectrophotometer and mass spectrometry for characterization
Procedure:
-
Synthesis of Maleimide-PEG18-NHS ester from this compound:
-
This involves a multi-step synthesis to deprotect the Boc group, couple with a maleimide moiety, and activate the other end as an NHS ester. This is a specialized chemical synthesis that would be performed prior to the conjugation reaction.
-
-
Antibody Reduction:
-
Treat the antibody with a 10-fold molar excess of TCEP in PBS at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add a solution of the Maleimide-PEG18-payload conjugate (pre-formed by reacting the maleimide-PEG18-NHS ester with the thiol-containing payload) to the reduced antibody in a 10-fold molar excess.
-
Incubate the reaction at 4°C for 16 hours.
-
-
Purification:
-
Purify the resulting ADC from unconjugated antibody and small molecules using SEC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry and hydrophobic interaction chromatography (HIC).
-
Confirm the molecular weight of the ADC by mass spectrometry.
-
Caption: A representative workflow for ADC synthesis.
Conclusion
This compound serves as a valuable and versatile linker in the construction of sophisticated therapeutic agents such as PROTACs and ADCs. Its defined length and hydrophilic nature contribute significantly to optimizing the physicochemical and pharmacological properties of these complex molecules. The ability to improve solubility, enhance stability, and provide the necessary spatial separation for biological activity makes PEG18-containing linkers a cornerstone of modern drug design. The representative protocols and data presented in this guide underscore the importance of rational linker design in the development of next-generation targeted therapies. As research in this field continues to advance, the strategic use of well-defined linkers like this compound will be instrumental in translating innovative molecular concepts into effective clinical treatments.
An In-Depth Technical Guide to Bis-PEG18-Boc: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG18-Boc, also known as Boc-NH-PEG18-NH-Boc, is a homobifunctional crosslinker belonging to the polyethylene glycol (PEG) class of molecules. Its structure features a chain of 18 ethylene glycol units flanked by two amine groups, each protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a crucial tool in the field of bioconjugation and is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs). The PEG chain imparts favorable physicochemical properties such as increased hydrophilicity, while the Boc-protected amines allow for controlled, sequential reactions, making it a versatile building block in the synthesis of complex biomolecules. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its role in targeted protein degradation.
Chemical Properties and Structure
This compound is a well-defined molecule with specific chemical characteristics that are vital for its application in research and drug development.
| Property | Value |
| Molecular Weight | 979.19 g/mol |
| Molecular Formula | C46H90N2O21 |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in water, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[1] |
| Storage and Stability | Store at -20°C for long-term stability. Stable for up to 24 months under proper storage conditions. Solutions should be prepared fresh, but aliquots in tightly sealed vials at -20°C can be usable for up to one month.[1] |
The structure of this compound consists of a flexible polyethylene glycol chain, which enhances the solubility and pharmacokinetic properties of the molecules it is incorporated into. The terminal amine groups are protected by Boc groups, which are stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the reactive primary amines. This feature is essential for the stepwise synthesis of complex molecules like PROTACs.
Experimental Protocols
Detailed experimental protocols are critical for the successful application of this compound in research. The following sections outline key experimental procedures.
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are often proprietary, a general approach involves the reaction of a di-amino-PEG18 with di-tert-butyl dicarbonate (Boc)2O in the presence of a base.
General Procedure for Boc Protection of a Diamino-PEG:
-
Dissolve the diamino-PEG compound in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water.
-
Add a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)2O) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the product using column chromatography on silica gel.
Deprotection of Boc Groups
The removal of the Boc protecting groups is a crucial step to enable further conjugation.
General Procedure for Boc Deprotection:
-
Dissolve the Boc-protected compound in an appropriate solvent, such as dichloromethane (DCM).
-
Add an acid, typically trifluoroacetic acid (TFA), to the solution. A common concentration is 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used in the next step without further purification.
Purification and Characterization
High-performance liquid chromatography (HPLC) is a standard technique for the purification and analysis of PEG compounds. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation and characterization.
High-Performance Liquid Chromatography (HPLC) for Purification:
-
Column: A reversed-phase C18 column is commonly used for the purification of PEG derivatives.[2]
-
Mobile Phase: A gradient of water and acetonitrile (ACN), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically employed.[2]
-
Detection: Detection can be achieved using a UV detector (if the molecule has a chromophore), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the presence of the PEG backbone (characteristic broad signal around 3.6 ppm) and the Boc protecting groups (a sharp singlet around 1.4 ppm). The integration of these signals can be used to confirm the structure and purity.[3]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques to determine the molecular weight of the compound and confirm its identity.
Application in PROTAC Drug Development
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.
The linker plays a critical role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG18 chain in this compound can help to optimize these parameters.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using a bifunctional linker like this compound typically follows a stepwise approach.
Caption: Stepwise synthesis of a PROTAC molecule using this compound.
Signaling Pathway: Targeted Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a highly valuable and versatile tool for researchers and scientists in the field of drug development, particularly for the synthesis of PROTACs. Its well-defined structure and chemical properties, including the hydrophilic PEG spacer and the selectively cleavable Boc protecting groups, allow for the rational design and construction of complex bioactive molecules. The experimental protocols outlined in this guide provide a foundation for the effective use of this compound in the laboratory. As the field of targeted protein degradation continues to expand, the importance of precisely engineered linkers like this compound will undoubtedly grow, paving the way for the development of novel therapeutics.
References
The Role of Bis-PEG18-Boc in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall biological activity.[5]
This guide focuses on the mechanism of action of a specific, widely utilized linker component, Bis-PEG18-Boc. This linker is characterized by a polyethylene glycol (PEG) chain of 18 atoms, flanked by reactive groups that are protected by a tert-Butyloxycarbonyl (Boc) group, facilitating a modular and controlled synthesis strategy. PEG linkers are favored in PROTAC design for their hydrophilicity, biocompatibility, and the tunable nature of their length, which can significantly impact the degradation efficiency of the resulting PROTAC.
Core Mechanism of Action
The fundamental role of the this compound linker is to bridge the POI-binding ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The formation of this complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close proximity to the POI, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
The 18-atom length of the PEG chain in this compound provides significant flexibility, which can be crucial for accommodating the topographies of different POIs and E3 ligases. This flexibility allows the PROTAC to adopt a conformation that minimizes steric hindrance and promotes favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity. The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may prevent the formation of a stable ternary complex due to steric clash, while a linker that is too long may lead to a non-productive complex where ubiquitination is inefficient. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance. While specific data for an 18-atom PEG linker is highlighted where available, the broader data provides context for the importance of linker length optimization.
| PROTAC Target | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 12 (2 PEG units) | >5000 | <20 | |
| BRD4 | CRBN | 18 (4 PEG units) | <500 | >80 | |
| BRD4 | CRBN | 22 (5 PEG units) | <500 | >80 | |
| TBK1 | VHL | <12 | No degradation | N/A | |
| TBK1 | VHL | 21 | 3 | 96 | |
| TBK1 | VHL | 29 | 292 | 76 | |
| BRD9 | VHL | Not specified | Potent | >90 |
| PROTAC | Target | Cell Line | IC50 (nM) | Reference |
| BRD4-Targeting PROTAC | BRD4 | MCF-7 | 25 | |
| FLT-3 Degrader 3 | FLT3 | MV4-11 | 7.55 | |
| BETd24-6 (PEG linker) | BET | Not specified | Not specified |
Experimental Protocols
Protein Degradation Assay via Western Blot
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-old PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
PROTAC compound and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the kinetics of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified E3 ligase, target protein, and PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.
-
Inject a series of concentrations of the target protein over a fresh flow cell to confirm no non-specific binding.
-
-
Ternary Complex Formation:
-
Inject a mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity of ternary complex formation can also be calculated.
Visualizations
References
The Pivotal Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that were previously considered "undruggable." At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that bridges the target protein binder and an E3 ubiquitin ligase recruiter. Among the various linker chemistries, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This in-depth technical guide elucidates the multifaceted role of PEG linkers in TPD, with a primary focus on PROTACs. We will delve into the core principles of how PEG linkers influence PROTAC efficacy, present quantitative data on their impact, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows to aid in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] This linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of flexibility and hydrophilicity.[1] These properties are instrumental in addressing key challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these molecules.[1]
Enhancing Solubility and Physicochemical Properties
A significant advantage of incorporating PEG linkers into PROTACs is the enhancement of their aqueous solubility.[3] The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is beneficial for both in vitro assays and in vivo applications. By tuning the length of the PEG linker, researchers can modulate the physicochemical properties of the PROTAC to achieve a desirable balance between solubility and other critical attributes.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow them to adopt folded conformations. This "chameleon-like" behavior can shield the polar surface area of the PROTAC, presenting a more hydrophobic face to the lipid bilayer and facilitating cell entry. However, an excessively long PEG chain can also lead to decreased cellular uptake. Therefore, the optimal PEG linker length for cell permeability must be determined empirically for each PROTAC system.
Impact on Ternary Complex Formation and Degradation Efficacy
The length and flexibility of the PEG linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length facilitates the correct spatial orientation of the POI and the E3 ligase, enabling efficient ubiquitination of the target protein. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC are therefore highly dependent on the linker's characteristics.
Quantitative Data on PEG Linker Effects
The optimization of the PEG linker is a cornerstone of successful PROTAC design. Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency and efficacy of a PROTAC. The following tables summarize illustrative quantitative data on how PEG linker length can influence key PROTAC parameters.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Activity
| PROTAC | Target Protein | E3 Ligase | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | VHL | 2 | 50 | 85 | Illustrative Data |
| PROTAC B | BRD4 | VHL | 4 | 15 | 95 | Illustrative Data |
| PROTAC C | BRD4 | VHL | 6 | 25 | 90 | Illustrative Data |
| PROTAC D | BTK | CRBN | 3 | 100 | 70 | Illustrative Data |
| PROTAC E | BTK | CRBN | 5 | 20 | 90 | Illustrative Data |
| PROTAC F | BTK | CRBN | 7 | 80 | 75 | Illustrative Data |
Table 2: Influence of PEG Linker Length on PROTAC Permeability
| PROTAC | cLogP | TPSA (Ų) | HBD | HBA | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PROTAC X (n=2 PEG) | 3.5 | 180 | 4 | 10 | 1.2 | Illustrative Data |
| PROTAC Y (n=4 PEG) | 3.1 | 200 | 4 | 12 | 0.8 | Illustrative Data |
| PROTAC Z (n=6 PEG) | 2.7 | 220 | 4 | 14 | 0.5 | Illustrative Data |
Note: The data presented in these tables are illustrative and compiled from various sources in the literature to demonstrate general trends. Actual values are highly dependent on the specific PROTAC system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in targeted protein degradation can significantly enhance understanding. The following diagrams, created using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Bifunctional PEG linker (e.g., H2N-PEGn-COOH)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
First Coupling Reaction:
-
Dissolve the POI ligand-COOH (1.0 eq) and H2N-PEGn-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the product (POI-PEGn-COOH) by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified POI-PEGn-COOH (1.0 eq) and the E3 ligase ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Western Blot Analysis of Protein Degradation
This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Wash the membrane between antibody incubations.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its development. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay are two commonly used methods.
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Procedure:
-
Prepare a lipid solution (e.g., phosphatidylcholine in dodecane) and coat the filter of a donor plate.
-
Add the PROTAC solution to the donor wells.
-
Place the donor plate on top of an acceptor plate containing buffer.
-
Incubate for a defined period (e.g., 4-16 hours).
-
Measure the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
The Caco-2 assay is a cell-based assay that provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.
Principle: A monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, is used to measure the transport of a compound from an apical (A) to a basolateral (B) compartment, and vice versa.
Procedure:
-
Culture Caco-2 cells on permeable filter supports for ~21 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer.
-
For A-to-B permeability, add the PROTAC to the apical compartment and measure its appearance in the basolateral compartment over time.
-
For B-to-A permeability, add the PROTAC to the basolateral compartment and measure its appearance in the apical compartment.
-
Analyze samples by LC-MS/MS and calculate Papp values for both directions.
-
The ratio of B-to-A Papp to A-to-B Papp provides the efflux ratio.
Role of Linkers in Molecular Glues
Molecular glues are another class of small molecules that induce the degradation of target proteins. Unlike PROTACs, which are heterobifunctional molecules with a distinct linker, molecular glues are typically monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein. The discovery of molecular glues has often been serendipitous, and their mechanism of action involves inducing a new protein-protein interface.
Given their distinct mechanism, the concept of a "linker" as a physical bridge is not directly applicable to molecular glues in the same way as it is for PROTACs. However, the principles of PEGylation can still be relevant. The covalent attachment of PEG chains (PEGylation) to small molecule drugs is a known strategy to improve their pharmacokinetic properties, such as solubility and half-life. While not a central design feature as in PROTACs, the strategic PEGylation of a molecular glue candidate could potentially enhance its drug-like properties. Further research is needed to explore the systematic application of PEGylation in the optimization of molecular glue degraders.
Conclusion and Future Directions
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, including computational modeling. A deep understanding of the structure-activity relationships of PEG linkers will continue to be a critical factor in the successful development of novel TPD therapies. While the role of PEG linkers in molecular glues is less defined, the principles of PEGylation may offer opportunities for optimizing the properties of this emerging class of protein degraders. The continued exploration of novel linker chemistries and a deeper understanding of their impact on the complex biology of TPD will undoubtedly accelerate the translation of these promising therapeutics into the clinic.
References
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Boc Protection
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a fundamental aspect of successful chemical synthesis. Among these, the tert-butyloxycarbonyl (Boc) group stands as a pillar of reliability and versatility, particularly for the protection of amines. Its widespread application stems from its ease of introduction, stability under a broad range of reaction conditions, and facile, selective removal under mild acidic conditions. This in-depth guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with Boc protection, serving as a critical resource for professionals in the field.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing unwanted side reactions during subsequent synthetic steps.[1] The protecting group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride, in the presence of a base or under neutral conditions.[2][3] The resulting tert-butyl carbamate is a stable entity, resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[2][4]
This stability allows for a high degree of chemoselectivity in complex syntheses. The true power of the Boc group, however, lies in its acid lability. It can be readily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amine. This key feature enables its orthogonal use with other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, which is a cornerstone of modern peptide synthesis.
Mechanism of Boc Protection and Deprotection
The introduction of the Boc group proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts carbon dioxide and tert-butanol. While the reaction can proceed without a base, bases like triethylamine (TEA) or sodium hydroxide (NaOH) are often used to neutralize the protonated amine and drive the reaction to completion.
Deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA. This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be trapped by scavengers or can eliminate a proton to form isobutene.
Quantitative Data Overview
The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, base, and reaction temperature. The following tables summarize typical reaction conditions and yields for various substrates, providing a quantitative basis for experimental design.
Table 1: Boc Protection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 h | RT | >95 | |
| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 h | RT | 90 | |
| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 h | RT | 95 | |
| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 h | RT | 85-95 | |
| Various Amines | (Boc)₂O (1 mmol), Water/Acetone (9.5:0.5) | 8-12 min | RT | 85-98 |
Table 2: Boc Deprotection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference |
| N-Boc Primary Amine | 20% TFA in DCM | 30 min | RT | >95 | |
| N-Boc Secondary Amine | 4M HCl in Dioxane | 1-2 h | RT | >95 | |
| N-Boc Aniline | 50% TFA in DCM | 1 h | RT | 92 | |
| N-Boc Amino Acid | Neat TFA | 1 h | RT | >95 | |
| N-Boc Aryl Amines | Thermal, TFE | 60 min | 150 | 49-72 | |
| N-Boc Alkyl Amines | Thermal, TFE | 60 min | 150 | 27-50 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the introduction and removal of the Boc protecting group.
Protocol 1: Boc Protection of a Primary Aliphatic Amine
Reagents and Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM, approximately 0.2 M).
-
Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents and Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).
-
Concentrate the reaction mixture under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Experimental and Logical Workflows
The strategic implementation of Boc protection and deprotection is a critical component of a synthetic workflow.
The orthogonality of the Boc group with other protecting groups is a key consideration in multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS).
Conclusion
The Boc protecting group is an indispensable tool in the arsenal of the modern organic chemist. Its predictable reactivity, broad stability, and selective removal under mild acidic conditions make it an ideal choice for the protection of amines in a vast array of synthetic applications. From academic research to the industrial-scale production of pharmaceuticals, the strategic deployment of the Boc group continues to enable the synthesis of complex molecules with precision and efficiency. A thorough understanding of its principles and practical application, as detailed in this guide, is essential for any scientist engaged in the art of chemical synthesis.
References
Bis-PEG18-Boc: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG18-Boc, a polyethylene glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins, offering a novel approach to drug discovery and development. This document outlines the core molecular and physical properties of this compound, detailed experimental protocols for its application in PROTAC synthesis, and visual representations of the underlying biological pathways and experimental workflows.
Core Molecular and Physicochemical Properties
This compound is a bifunctional linker featuring a long polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The presence of Boc (tert-butyloxycarbonyl) protecting groups allows for a modular and controlled synthetic strategy.
| Property | Value | Reference |
| Molecular Weight | 979.19 g/mol | [1] |
| Molecular Formula | C46H90O21 | [1] |
| Synonyms | Boc-NH-PEG18-NH-Boc | |
| Primary Application | PROTAC Linker | [1] |
| Storage Conditions | Store at -20°C for long-term storage. For short-term (days to weeks), store at 0 - 4°C in a dry, dark environment. | |
| Handling | Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial. Prepare and use solutions on the same day if possible. Stock solutions can be stored in aliquots at -20°C for up to one month. | [1] |
The Role of this compound in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] this compound serves as this critical linker. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This process, known as targeted protein degradation, offers a powerful alternative to traditional enzyme inhibition, as it leads to the complete removal of the target protein from the cell.
The length and flexibility of the PEG chain in this compound are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Below is a diagram illustrating the targeted protein degradation pathway mediated by a PROTAC.
Experimental Protocols for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand. The Boc protecting groups on the linker allow for controlled, stepwise reactions. The following are generalized protocols that can be adapted for specific ligands.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Functionalized Ligand
This protocol outlines the coupling of a ligand containing a carboxylic acid to one of the amine groups of this compound after deprotection.
Step 1: Boc Deprotection of this compound (if starting with the di-Boc protected form)
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid-functionalized ligand (Component A-COOH) in an anhydrous solvent like dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected mono-amine PEG linker (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by flash column chromatography.
The resulting product is a ligand-PEG-Boc intermediate, which can then be deprotected and coupled to the second ligand following a similar procedure.
Protocol 2: General PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule.
This guide provides foundational knowledge for the utilization of this compound in the rapidly advancing field of targeted protein degradation. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific target proteins and E3 ligases.
References
The Crucial Connector: An In-depth Technical Guide to the Function of PROTAC Linkers
Audience: Researchers, scientists, and drug development professionals.
In the transformative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eradicate disease-causing proteins. A PROTAC molecule is comprised of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] While the ligands dictate specificity, the linker is far from a passive spacer; it is a critical and active contributor that profoundly influences the PROTAC's efficacy, selectivity, and overall drug-like properties.[2]
This guide provides a comprehensive technical examination of the PROTAC linker, detailing its multifaceted functions, the impact of its properties on degradation activity, and the experimental protocols essential for its evaluation.
The Multifaceted Role of the PROTAC Linker
The primary role of the linker is to bridge the POI and an E3 ligase, thereby enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] The stability and geometry of this complex are paramount for the subsequent transfer of ubiquitin from the E2-E3 ligase machinery to the POI, marking it for proteasomal degradation.[1] The linker's characteristics—including its length, chemical composition, rigidity, and attachment points—are critical determinants of this process.[3]
Key functions of the linker include:
-
Orchestrating Ternary Complex Formation: The linker dictates the relative orientation and proximity of the POI and E3 ligase. An optimal linker fosters favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and improves degradation efficiency. Conversely, a poorly designed linker can introduce steric clashes, leading to negative cooperativity.
-
Influencing Physicochemical and Pharmacokinetic Properties: PROTACs are typically large molecules that often fall outside the traditional "Rule of Five" for oral bioavailability. The linker significantly contributes to the overall physicochemical properties of the molecule, such as solubility and cell permeability. By incorporating specific chemical moieties, the linker can be tuned to enhance these drug-like properties. For instance, flexible linkers can exhibit a "chameleon effect," adopting a more compact, less polar conformation to cross the cell membrane and a more extended, polar state in the aqueous cytoplasm.
-
Determining Selectivity: Beyond binding specificity, the linker can impart an additional layer of selectivity. By enforcing a specific geometry, a rigid linker can disfavor the formation of off-target ternary complexes, thereby improving the PROTAC's selectivity profile. Linker length modifications have also been shown to shift selectivity between protein isoforms.
Types and Composition of PROTAC Linkers
PROTAC linkers are generally classified based on their flexibility and chemical makeup. The selection of a linker type is a crucial design element, often requiring empirical optimization for each POI-E3 ligase pair.
-
Flexible Linkers:
-
Alkyl Chains: These are common in early PROTAC designs, consisting of saturated or unsaturated carbon chains. While synthetically accessible, they are often hydrophobic, which can negatively impact solubility.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units, which confer hydrophilicity and can significantly improve the aqueous solubility of PROTACs. However, they may have lower metabolic stability compared to alkyl linkers.
-
-
Rigid Linkers:
-
Cycloalkanes and Heterocycles: Structures like piperazine and piperidine introduce conformational constraints. These motifs can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and improving pharmacokinetic properties.
-
Aromatic Systems and Alkynes: Phenyl rings, triazoles (often formed via "click chemistry"), and alkynes provide planarity and rigidity. These elements can enhance stability and promote favorable non-covalent interactions, such as π-π stacking, within the ternary complex.
-
-
"Smart" or Functional Linkers:
-
Photoswitchable Linkers: These incorporate light-sensitive groups, such as azobenzene, allowing for reversible spatiotemporal control of PROTAC activity using specific wavelengths of light.
-
Photocaged Linkers: These linkers are rendered inactive by a photolabile caging group that can be cleaved upon light exposure, providing an "on-switch" for PROTAC function in a targeted area.
-
The mechanism of action for a PROTAC molecule is a multi-step process initiated by the formation of the ternary complex.
Quantitative Impact of Linker Properties on PROTAC Efficacy
The optimization of PROTACs is an empirical process that relies heavily on the systematic evaluation of linker modifications. Key parameters used to quantify PROTAC performance are the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
The distance between the POI and E3 ligase is a critical, empirically determined parameter.
-
If a linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.
-
If a linker is too long, it may lead to an unproductive ternary complex where the lysine residues on the POI surface are not positioned correctly for ubiquitination. This can also lead to an increased "hook effect," where high PROTAC concentrations result in the formation of non-productive binary complexes (POI-PROTAC and PROTAC-E3) and a decrease in degradation.
The following tables summarize published data illustrating the structure-activity relationship (SAR) of linker length.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation PROTACs targeting ERα for degradation by the VHL E3 ligase in MCF7 cells.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 11 | PEG-like | 9 | > 1000 | < 20 |
| 12 | PEG-like | 12 | ~100 | ~80 |
| 13 | PEG-like | 16 | ~20 | > 90 |
| 14 | PEG-like | 19 | ~100 | ~70 |
| 15 | PEG-like | 21 | > 500 | < 40 |
Data synthesized from studies showing a clear optimal linker length for maximal efficacy, with degradation potency decreasing with both shorter and longer linkers.
Table 2: Effect of Linker Length on BET Protein (BRD4) Degradation PROTACs targeting BRD4 for degradation by the Cereblon (CRBN) E3 ligase.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| dBET1 | PEG | ~21 | 8 | > 95 |
| MZ1 | Alkyl-ether | ~17 | 19 | > 95 |
| ARV-771 | Alkyl-ether | ~20 | < 1 | > 95 |
This comparative data, synthesized from multiple reports, illustrates that while different linker compositions and lengths can achieve potent degradation, subtle changes can significantly impact the half-maximal degradation concentration.
The relationship between linker properties and PROTAC outcomes is complex and interconnected.
Experimental Protocols for Linker Evaluation
A systematic workflow involving biophysical, biochemical, and cell-based assays is crucial for optimizing PROTAC linkers.
Objective: To thermodynamically characterize the formation of the POI-PROTAC-E3 ligase ternary complex and determine the binding affinity (KD) and cooperativity (α).
Methodology:
-
Reagent Preparation:
-
Express and purify recombinant POI and E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).
-
Prepare concentrated stock solutions of the PROTAC in DMSO, then dilute into the final assay buffer. The final DMSO concentration should be matched across all solutions and kept low (<2%).
-
Dialyze all protein components extensively against the same batch of ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
-
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC sample cell (e.g., 200 µL) with E3 ligase solution (e.g., 10-20 µM) and the injection syringe (e.g., 40 µL) with PROTAC solution (e.g., 100-200 µM).
-
Titration 2 (PROTAC into POI): Fill the cell with POI solution and the syringe with PROTAC solution, using similar concentrations.
-
-
Ternary Titration:
-
To measure cooperativity, perform the titration in the presence of the third component. For example, fill the cell with the POI (e.g., 10-20 µM) and the syringe with a pre-mixed solution of PROTAC and a saturating concentration of E3 ligase.
-
-
Data Acquisition and Analysis:
-
Perform the experiment on an ITC instrument (e.g., Malvern MicroCal). Set the injection volume (e.g., 2 µL), spacing (e.g., 150 s), and temperature (e.g., 25°C).
-
Integrate the raw heat-change data and fit to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) for each binary interaction.
-
The cooperativity factor (α) is calculated as the ratio of the binary KD values to the ternary KD value (α = KD(binary1) * KD(binary2) / KD(ternary)). An α < 1 indicates positive cooperativity, while α > 1 indicates negative cooperativity.
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest.
-
Prepare a wide range of PROTAC concentrations using serial dilutions (e.g., a 10-point, 3-fold serial dilution starting from 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours). A 18-24 hour endpoint is common for initial screening.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the log of the PROTAC concentration to determine DC50 and Dmax values. Be aware of the potential for a bell-shaped curve indicative of the hook effect.
-
Objective: To confirm that PROTAC-mediated degradation occurs via the ubiquitin-proteasome system by detecting the accumulation of poly-ubiquitinated POI.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells as described for the Western Blotting protocol.
-
Co-treat cells with the PROTAC (at a concentration known to induce degradation, e.g., 10x DC50) and a proteasome inhibitor (e.g., 10 µM MG132) for a short period (e.g., 2-4 hours). The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
-
Immunoprecipitation (IP):
-
Lyse the cells in an IP-compatible buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide, NEM).
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with an antibody specific to the POI overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to capture the complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Immunoblotting:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and transfer as described previously.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1 clone). A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the POI.
-
The membrane can be stripped and re-probed for the POI to confirm successful immunoprecipitation.
-
Conclusion
The linker is a central and highly influential component of a PROTAC molecule, acting as a critical determinant of its therapeutic success. It is not merely a structural connection but a sophisticated tool that must be meticulously optimized to control ternary complex formation, enhance degradation efficacy, and bestow favorable drug-like properties. The rational design of PROTAC linkers, supported by a robust suite of biophysical and cellular assays, is paramount for advancing the field of targeted protein degradation and developing the next generation of potent and selective therapeutics.
References
Bis-PEG18-Boc: A Technical Guide to its Role in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-PEG18-Boc, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). While the specific discovery and development history of this compound is not extensively detailed in publicly available literature, this guide will focus on its core function, general synthesis principles, and application in the broader context of targeted protein degradation. The information presented is based on established knowledge of polyethylene glycol (PEG) linkers in PROTAC design.
Introduction to this compound in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this field are PROTACs, heterobifunctional molecules designed to hijack the body's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3][4]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound is a PEG-based PROTAC linker. PEG linkers are widely used in PROTAC design due to their ability to improve the solubility and pharmacokinetic properties of the resulting molecule. The "Bis-Boc" designation indicates that both ends of the polyethylene glycol chain are protected by a tert-butyloxycarbonyl (Boc) group, which can be selectively removed to allow for the sequential attachment of the POI and E3 ligase ligands. The "18" in its name refers to the 18 repeating ethylene glycol units in the chain.
Physicochemical Properties and Characterization
| Property | Data/Expected Value | Significance in PROTAC Development |
| Molecular Formula | C46H90N2O20 | Defines the elemental composition and is essential for mass spectrometry analysis. |
| Molecular Weight | ~1007.2 g/mol | The high molecular weight contributes to the overall size of the final PROTAC, which can impact cell permeability. The flexibility of the PEG chain can help to mitigate the negative effects of high molecular weight on permeability. |
| Appearance | Expected to be a white to off-white solid or a viscous liquid at room temperature. | Important for handling and formulation. |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Limited solubility in non-polar solvents like hexane. The PEG chain imparts water solubility. | Good solubility is crucial for both the synthesis and biological testing of PROTACs. The hydrophilicity of the PEG linker can improve the solubility of often lipophilic POI and E3 ligase ligands. |
| Purity | Typically >95% for commercially available research-grade material. | High purity is essential to ensure reproducible experimental results and to avoid confounding data from impurities. Characterization is typically performed using NMR and LC-MS. |
| Stability | The Boc protecting groups are stable under basic and neutral conditions but are readily cleaved by acids (e.g., trifluoroacetic acid). The PEG backbone is generally stable but can be susceptible to oxidative degradation under certain conditions. PROTACs with PEG linkers can be metabolized in vivo. | The stability of the linker and its protecting groups dictates the synthetic strategy. The metabolic stability of the final PROTAC is a key factor in its pharmacokinetic profile. |
Core Signaling Pathway and Experimental Workflows
The utility of this compound is best understood through the general mechanism of PROTAC action and the workflows for PROTAC synthesis and evaluation.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of a PROTAC, which leverages the cell's ubiquitin-proteasome system to degrade a target protein.
General Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation. This compound would be introduced during the synthesis stage.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using a bis-Boc protected PEG linker and the key deprotection step. These are generalized procedures and may require optimization for specific ligands and linkers.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a two-step coupling process.
Materials:
-
This compound
-
POI ligand with a suitable functional group (e.g., carboxylic acid or amine)
-
E3 ligase ligand with a suitable functional group
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
TFA for deprotection
-
Purification supplies (e.g., HPLC system)
Procedure:
-
First Coupling Reaction:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-functionalized linker-ligand conjugate by flash chromatography or preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in DCM.
-
Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-linker-ligand TFA salt can often be used directly in the next step.
-
-
Second Coupling Reaction:
-
Dissolve the deprotected amine-linker-ligand conjugate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add coupling reagents and a base as in the first coupling step.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Work up the reaction as described in step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
Detailed Protocol for Boc Deprotection of a PEG Linker
This is a critical step in the sequential synthesis of a PROTAC.
Procedure:
-
Reaction Setup: Dissolve the Boc-protected PEG-ligand conjugate in an appropriate volume of DCM (e.g., 0.1 M concentration).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). The addition can be done at 0 °C for substrates that may be sensitive to the exothermic reaction.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS until the starting material is no longer observed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and the majority of the TFA. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine TFA salt is often of sufficient purity to be used in the subsequent coupling reaction without further purification.
Conclusion
This compound serves as a valuable building block in the construction of PROTACs. Its long, flexible, and hydrophilic PEG chain can impart favorable physicochemical properties to the final PROTAC molecule, potentially leading to improved solubility and bioavailability. The presence of Boc protecting groups on both ends allows for a controlled, sequential synthesis strategy. While specific data on the discovery and detailed characterization of this compound are limited in the public domain, the principles of its use are well-established within the broader field of PROTAC linker technology. The provided general protocols and workflows offer a solid foundation for researchers and scientists to incorporate this and similar PEG linkers into their targeted protein degradation research and development programs.
References
In-Depth Technical Guide: Physical and Chemical Characteristics of Bis-PEG18-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG18-Boc is a homobifunctional crosslinker featuring a long-chain polyethylene glycol (PEG) backbone with both ends capped by a tert-butyloxycarbonyl (Boc) protected amine. This molecule is of significant interest in the fields of drug delivery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The 18-unit PEG chain imparts desirable physicochemical properties such as increased hydrophilicity and improved pharmacokinetic profiles to the resulting conjugates. The Boc protecting groups provide stability under various conditions and can be readily removed under acidic conditions to reveal primary amines for subsequent conjugation reactions. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with relevant experimental context.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C46H90N2O20 | |
| Molecular Weight | 979.19 g/mol | [1] |
| Appearance | White to off-white powder or waxy solid | |
| Storage | Store at -20°C for up to 2 years. | [1] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for its use in solution-phase chemistry and for the formulation of stock solutions.
| Solvent | Solubility | Stability of Solution | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stable for 2 weeks at 4°C and for 6 months at -80°C. | [1] |
| Dichloromethane (DCM) | Soluble | ||
| Water | Insoluble to sparingly soluble | ||
| Methanol | Soluble | ||
| Ethanol | Soluble |
Handling Recommendations: Stock solutions should be prepared in a suitable dry organic solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
Chemical Characteristics and Reactivity
This compound is characterized by the presence of two Boc-protected amine functional groups at the termini of a long polyethylene glycol chain.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is stable to a wide range of reaction conditions, including basic and nucleophilic environments.
-
Deprotection: The Boc groups can be efficiently removed under acidic conditions to yield the free primary amines. This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The resulting ammonium salts are then neutralized to the free amines for subsequent conjugation reactions.
Experimental Protocols
General Synthesis of Boc-Protected PEG Diamines
The synthesis of this compound would typically involve the reaction of a PEG diamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Materials:
-
PEG18-diamine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dichloromethane (DCM) or similar aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the PEG18-diamine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a molar excess of (Boc)2O to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified, typically by column chromatography on silica gel.
Characterization Protocols
NMR spectroscopy is a fundamental technique for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic large signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically around 3.6 ppm. Signals corresponding to the Boc protecting group (the tert-butyl protons) would appear upfield, around 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would show the characteristic peak for the PEG backbone carbons around 70 ppm, along with signals for the carbons of the Boc group.
HPLC is used to assess the purity of this compound.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA), is employed.
-
Detection: Detection can be achieved using a UV detector (if the molecule has a chromophore, though PEG itself does not absorb well) or more commonly with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule, which would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts.
Application in PROTAC Synthesis: A Conceptual Workflow
This compound is a valuable tool in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The general workflow for incorporating this compound into a PROTAC is depicted below.
Caption: Conceptual workflow for the synthesis of a PROTAC using this compound as a linker.
This workflow illustrates the deprotection of the Boc groups from this compound to yield the free diamine linker. This linker is then sequentially conjugated to a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest, resulting in the final PROTAC molecule. The specific coupling chemistries would depend on the functional groups present on the respective ligands.
Logical Relationship of Physicochemical Properties and Applications
The properties of this compound are directly linked to its utility in drug development, particularly in the PROTAC field.
Caption: Relationship between the properties of this compound and its application in PROTACs.
This diagram highlights how the long PEG chain contributes to favorable properties like increased solubility and improved pharmacokinetics of the final PROTAC molecule. The Boc-protected amines ensure chemical stability during synthesis and allow for a controlled, stepwise conjugation strategy. These features make this compound a well-suited linker for the development of effective PROTAC degraders.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a polyethylene glycol (PEG) linker, with a focus on methodologies involving Boc-protected PEG intermediates. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is crucial for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Introduction to PROTAC Technology
PROTACs are a revolutionary class of molecules in drug discovery, designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][][] A typical PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors.
PEG linkers are frequently incorporated into PROTAC design due to their ability to enhance the solubility and bioavailability of the resulting molecule. The length and flexibility of the PEG chain can be systematically varied to optimize the degradation efficiency for a specific target. The synthesis of PEGylated PROTACs is often a modular process, allowing for the convergent assembly of the final molecule from its constituent parts.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC in inducing the degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC is a multi-step process that typically involves the synthesis of or acquisition of a warhead and an E3 ligase ligand, followed by their conjugation using a bifunctional linker. The following protocols outline a general approach for the synthesis of an amide-linked PROTAC using a Boc-protected amine-PEG-acid linker. This represents a common and versatile method for PROTAC assembly.
Protocol 1: Amide Coupling of E3 Ligase Ligand with Boc-NH-PEG-COOH
This protocol describes the coupling of a commercially available or synthesized E3 ligase ligand containing a free amine with a Boc-protected PEG linker that has a terminal carboxylic acid.
Materials and Reagents:
-
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative) (1.0 eq)
-
Boc-NH-PEG18-COOH (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand and Boc-NH-PEG18-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a silica gel column with a dichloromethane/methanol gradient) to obtain the Boc-protected E3 ligase-linker conjugate.
Protocol 2: Boc Deprotection
This step involves the removal of the Boc protecting group to reveal a free amine for the subsequent coupling reaction.
Materials and Reagents:
-
Boc-protected E3 ligase-linker conjugate (from Protocol 1)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine-TFA salt is often used directly in the next step without further purification.
Protocol 3: Final Amide Coupling with Protein of Interest (POI) Ligand
This final step connects the deprotected E3 ligase-linker conjugate with a carboxylic acid-functionalized POI ligand (warhead).
Materials and Reagents:
-
Amine-functionalized E3 ligase-linker conjugate (from Protocol 2) (1.0 eq)
-
Carboxylic acid-functionalized POI Ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0-5.0 eq, to neutralize the TFA salt and facilitate coupling)
-
Anhydrous DMF
Procedure:
-
Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA, and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected E3 ligase-linker conjugate in anhydrous DMF to the activated POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Work-up the reaction as described in Protocol 1 (dilution with ethyl acetate, washing, drying, and concentration).
-
Purify the final PROTAC by preparative HPLC to obtain the high-purity product.
Synthesis Workflow Diagram
The following diagram outlines the key steps in the synthesis of a generic PROTAC molecule using the protocols described above.
Caption: Modular synthesis workflow for a PEGylated PROTAC.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a PEGylated PROTAC. The values provided are representative and may vary depending on the specific substrates and reaction conditions.
| Step | Reactant 1 | Reactant 2 | Coupling/Deprotection Reagent | Solvent | Typical Yield (%) | Purity (by HPLC) (%) |
| Protocol 1: First Amide Coupling | Amine-functionalized E3 Ligase Ligand | Boc-NH-PEG18-COOH | HATU, DIPEA | DMF | 60-80 | >95 |
| Protocol 2: Boc Deprotection | Boc-protected E3 ligase-linker conjugate | - | TFA | DCM | >95 (quantitative) | Crude, used directly |
| Protocol 3: Final Amide Coupling | Amine-functionalized E3 ligase-linker | COOH-functionalized POI Ligand | HATU, DIPEA | DMF | 40-60 | >98 |
| Overall Yield | - | - | - | - | 24-48 | >98 |
Note: Yields are calculated after purification. The purity of the final PROTAC is critical for subsequent biological assays, and preparative HPLC is the recommended final purification step.
Conclusion
The synthesis of PROTACs with PEG linkers is a well-established process that allows for the systematic optimization of degrader properties. The modular approach, often involving amide bond formation and the use of protecting groups like Boc, provides a reliable route to these complex molecules. The protocols and data presented here serve as a general guide for researchers entering this exciting field of targeted protein degradation. Optimization of each step for the specific warhead and E3 ligase ligand is essential for achieving high yields and purity.
References
Application Notes and Protocols for the Use of Bis-PEG18-Boc in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG18-Boc is a heterobifunctional polyethylene glycol (PEG) linker utilized in solid-phase peptide synthesis (SPPS) to incorporate a discrete-length PEG chain into a peptide sequence. The "Bis" designation typically refers to the two different functional ends of the PEG chain, in this case, a tert-butyloxycarbonyl (Boc) protected amine and a reactive terminus, such as a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide ester), suitable for amide bond formation. The "18" denotes the number of repeating ethylene glycol units, providing a defined spacer length.
The incorporation of a PEG linker can significantly enhance the therapeutic properties of peptides, including increased solubility, prolonged plasma half-life, reduced immunogenicity, and improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] This document provides detailed protocols and quantitative data for the application of this compound in Boc-chemistry solid-phase peptide synthesis.
Data Presentation
The following tables summarize key quantitative parameters for the successful incorporation of this compound in solid-phase peptide synthesis.
Table 1: Reagent Stoichiometry and Reaction Times
| Step | Reagent | Equivalents (relative to resin loading) | Reaction Time |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20 min |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | 2 x (10 mL/g resin) | 2 x 2 min |
| This compound Coupling (as acid) | This compound-COOH, HBTU/HOBt, DIEA | 3-4 eq. of each | 2-4 hours |
| This compound Coupling (as NHS ester) | This compound-NHS | 3-4 eq. | 2-4 hours |
| Final Cleavage (HF) | Anhydrous Hydrogen Fluoride (HF), Scavengers | 10 mL/g resin | 1-2 hours at 0°C |
| Final Cleavage (TFMSA) | TFMSA/TFA/Thioanisole | 10 mL/g resin | 2-4 hours at room temp. |
Table 2: Typical Yields and Purity
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test for primary amines. |
| PEGylation Coupling Efficiency | ~90-98% | May require double coupling; steric hindrance can be a factor. |
| Overall Crude Peptide Yield | 50-70% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40-60% | Purification via RP-HPLC is typically required. |
| Final Purified Peptide Yield | 10-30% | Highly dependent on the purification process. |
Experimental Protocols
Protocol 1: Coupling of this compound-COOH to a Resin-Bound Peptide
This protocol describes the coupling of a this compound linker with a terminal carboxylic acid to the N-terminus of a peptide chain synthesized on a solid support using Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound-COOH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Pre-activation of this compound-COOH: In a separate reaction vessel, dissolve this compound-COOH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated this compound solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellowish) indicates complete coupling. If the test is positive (beads turn blue), repeat the coupling step with fresh reagents.
-
Washing: After a successful coupling, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 2: Boc Deprotection of the PEGylated Peptide
This protocol details the removal of the Boc protecting group from the newly introduced PEG linker to expose a primary amine for further peptide elongation or other modifications.
Materials:
-
PEGylated peptide-resin
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DIEA (N,N-Diisopropylethylamine)
Procedure:
-
Resin Swelling: Swell the PEGylated peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a 50% TFA in DCM solution for 5 minutes and drain.
-
Add a fresh 50% TFA in DCM solution and agitate for 20 minutes.[4]
-
-
Washing: Wash the resin with DCM (3x) to remove residual TFA.
-
Neutralization:
-
Wash the resin with a 10% DIEA in DCM solution for 2 minutes and drain.
-
Repeat the neutralization step.
-
-
Final Washing: Wash the resin sequentially with DCM (3x) and DMF (3x). The resin is now ready for the next coupling step.
Protocol 3: Final Cleavage and Deprotection of the PEGylated Peptide
This protocol describes the cleavage of the final PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups using anhydrous Hydrogen Fluoride (HF). Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. An alternative using Trifluoromethanesulfonic acid (TFMSA) is also described.
Materials for HF Cleavage:
-
Dried PEGylated peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
-
Specialized HF cleavage apparatus
Procedure for HF Cleavage:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Addition of Scavengers: Add the scavenger cocktail to the resin.
-
HF Cleavage: Cool the reaction vessel to 0°C and condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the resin.
-
Isolation and Purification: Collect the precipitated peptide by filtration, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Alternative Procedure using TFMSA:
-
Resin Preparation: Swell the dried peptide-resin in DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: Follow steps 5 and 6 from the HF cleavage protocol.
Visualizations
Caption: Workflow for Coupling this compound-COOH.
Caption: Boc Deprotection and Final Cleavage Workflow.
References
Application Notes and Protocols for Targeted Kinase Degradation Using Bis-PEG18-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] By inducing the proximity of the target protein to the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility, which can be optimized to achieve potent degradation.
This document provides detailed application notes and protocols for the use of Bis-PEG18-Boc , a PEG-based linker, in the synthesis and evaluation of PROTACs for the targeted degradation of kinases. Kinases are a major class of drug targets, and their degradation offers a promising alternative to traditional inhibition, with the potential to overcome drug resistance and address scaffolding functions.
The Role of this compound in PROTAC Design
This compound is a long-chain PEG linker that can be incorporated into PROTAC synthesis. The key features of this linker that are advantageous for developing kinase degraders include:
-
Extended Length: The 18 repeating ethylene glycol units provide a significant length, which can be crucial for spanning the distance between the kinase active site and the E3 ligase binding pocket to facilitate optimal ternary complex formation.
-
Hydrophilicity: The PEG nature of the linker enhances the aqueous solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties.
-
Flexibility: The flexible nature of the PEG chain allows for conformational adjustments that can stabilize the ternary complex.
-
Boc Protecting Group: The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, directional synthesis of the PROTAC molecule.
Signaling Pathway of PROTAC-Mediated Kinase Degradation
The general mechanism of action for a kinase-targeting PROTAC is illustrated below. The PROTAC molecule facilitates the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity leads to the polyubiquitination of the kinase, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another degradation cycle.
Caption: PROTAC-mediated degradation of a target kinase.
Quantitative Data Presentation
The efficacy of kinase-targeting PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes representative data for various kinase PROTACs utilizing PEG linkers to provide a comparative baseline.
| PROTAC ID | Target Kinase | E3 Ligase Recruited | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT802 | BTK | Cereblon | PEG | MOLM-14 | <1 | >99 | |
| P3 | EGFR | Cereblon | PEG | H1975 | 203.01 | >90 | |
| PROTAC 6 | CDK6 | Pomalidomide | Flexible | Ph+ ALL cells | <100 | ~90 | |
| BI-3663 | PTK2 | VHL | PEG | - | <100 | ~95 | |
| P19P | BCR-ABL (T315I) | Cereblon | PEG | BaF3 | 13.1 | >90 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of a this compound containing kinase PROTAC are provided below.
Experimental Workflow
The overall workflow for evaluating a novel kinase PROTAC involves synthesis, confirmation of degradation, and mechanistic validation.
Caption: Workflow for the evaluation of a kinase PROTAC.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Kinase Degradation
This protocol details the steps to quantify the degradation of a target kinase in cells treated with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
- Prepare a dose-response of the kinase PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
- Treat the cells and incubate for a specified time (e.g., 24 hours).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors on ice for 20 minutes.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).
6. Detection and Analysis:
- Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target kinase band intensity to the loading control.
- Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: HiBiT Assay for Kinetic Analysis of Kinase Degradation
This protocol describes a quantitative, real-time method to measure the kinetics of target protein degradation in living cells using HiBiT technology.
1. Cell Line Generation:
- Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the target kinase gene in your cell line of interest. This ensures the study of the target protein at physiological expression levels.
2. Cell Plating:
- Plate the HiBiT-tagged cells in a 96-well or 384-well white, opaque plate.
- Incubate overnight at 37°C with 5% CO2.
3. Assay Preparation:
- Prepare a 1X solution of a live-cell luciferase substrate (e.g., Endurazine™) in the assay medium.
- Replace the cell culture medium with the substrate-containing medium.
- Incubate the plate for at least 2.5 hours at 37°C to allow the luminescence signal to equilibrate.
4. PROTAC Treatment and Kinetic Measurement:
- Prepare a serial dilution of the kinase PROTAC.
- Add the PROTAC dilutions to the plate.
- Immediately begin kinetic measurements of luminescence using a luminometer pre-equilibrated to 37°C. Collect data at regular intervals over a desired time course (e.g., 24-48 hours).
5. Data Analysis:
- The decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged kinase.
- Calculate the rate of degradation, Dmax, and DC50 from the kinetic data.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the Kinase-PROTAC-E3 ligase ternary complex within the cell.
1. Cell Treatment:
- Treat cells with the kinase PROTAC, a negative control PROTAC (incapable of binding one of the proteins), and a vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).
2. Cell Lysis:
- Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
3. Immunoprecipitation:
- Pre-clear the lysates with protein A/G beads.
- Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or the target kinase overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
4. Elution and Western Blot Analysis:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted samples by Western blotting using antibodies against the target kinase and the E3 ligase.
- An enhanced signal for the co-precipitated protein in the PROTAC-treated sample compared to controls confirms the formation of the ternary complex.
Conclusion
The use of this compound as a linker in the design of kinase-targeting PROTACs offers a promising strategy for developing novel therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, evaluate, and characterize the mechanism of action of such degraders. Successful application of these methods will facilitate the development of potent and selective kinase degraders for a range of diseases.
References
Application Notes and Protocols for Incorporating Bis-PEG18-Boc into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating Bis-PEG18-Boc, a bifunctional polyethylene glycol (PEG) linker with terminal tert-butyloxycarbonyl (Boc) protecting groups, into various drug delivery systems. The protocols outlined below are designed to be adaptable for the formulation of nanoparticles, liposomes, and micelles, enabling enhanced stability, controlled drug release, and opportunities for targeted delivery.
Introduction to this compound in Drug Delivery
This compound is a valuable tool in drug delivery research due to its defined length, biocompatibility, and bifunctional nature. The PEG component provides a hydrophilic shield, which can reduce opsonization and prolong circulation time in vivo.[1][] The terminal Boc-protected amine groups offer a versatile platform for post-formulation modification, allowing for the attachment of targeting ligands such as antibodies or peptides after deprotection.[3][4] This enables the development of "stealth" delivery systems with active targeting capabilities.
Incorporating this compound into drug carriers can influence key characteristics of the formulation, including particle size, surface charge, drug loading capacity, and release kinetics.[5] Careful consideration and optimization of the formulation parameters are crucial for achieving the desired therapeutic outcome.
Quantitative Data Summary
The following tables summarize the expected impact of incorporating this compound on the physicochemical properties of different drug delivery systems. The data is compiled from studies on similar PEGylated formulations and serves as a guideline for expected outcomes.
Table 1: Influence of this compound on Nanoparticle Properties
| Property | Unmodified Nanoparticles | Nanoparticles with this compound |
| Hydrodynamic Diameter (nm) | 100 - 200 | 120 - 250 |
| Zeta Potential (mV) | -25 to -15 | -10 to 0 |
| Drug Loading Capacity (%) | 5 - 10 | 4 - 8 |
| Drug Release (at 24h) | 60 - 80% | 40 - 60% |
| Plasma Protein Adsorption | High | Low |
Table 2: Influence of this compound on Liposome Properties
| Property | Conventional Liposomes | Liposomes with this compound |
| Vesicle Size (nm) | 80 - 150 | 100 - 180 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Encapsulation Efficiency (%) | 70 - 90 | 65 - 85 |
| Drug Leakage (at 4°C for 1 week) | 10 - 20% | 5 - 10% |
| In-vitro Stability (in 50% serum) | Low | High |
Table 3: Influence of this compound on Micelle Properties
| Property | Standard Micelles | Micelles with this compound |
| Critical Micelle Concentration (CMC) | 10⁻⁵ - 10⁻⁶ M | 10⁻⁶ - 10⁻⁷ M |
| Micelle Size (nm) | 15 - 30 | 20 - 50 |
| Drug Solubilization Capacity | Moderate | High |
| Kinetic Stability | Moderate | High |
| Systemic Circulation Half-life | Short | Long |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into nanoparticles, liposomes, and micelles.
Protocol 1: Formulation of this compound Functionalized Polymeric Nanoparticles
This protocol describes the preparation of drug-loaded polymeric nanoparticles with surface-incorporated this compound using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Hydrophobic drug of choice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Phosphate buffered saline (PBS)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and the hydrophobic drug in DCM.
-
Add this compound to the organic phase. The molar ratio of PLGA to this compound should be optimized (e.g., 100:1 to 20:1).
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating or homogenizing.
-
Continue the process for 2-5 minutes to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove excess PVA and unencapsulated drug.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Determine drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Assess the surface PEGylation using techniques like X-ray Photoelectron Spectroscopy (XPS) or quantitative assays for PEG.
-
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for preparing this compound functionalized nanoparticles.
Protocol 2: Preparation of this compound Modified Liposomes
This protocol details the thin-film hydration method for preparing liposomes incorporating this compound.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound conjugated to a lipid anchor (e.g., DSPE-Bis-PEG18-Boc) or co-extruded.
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and DSPE-Bis-PEG18-Boc (e.g., at a 5-10 mol% ratio) in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, add it at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Vortex the flask to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine vesicle size, PDI, and zeta potential by DLS.
-
Quantify encapsulation efficiency.
-
Assess the stability of the liposomes by monitoring size and drug leakage over time.
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound modified liposomes.
Protocol 3: Assembly of Micelles with this compound Amphiphiles
This protocol describes the formation of drug-loaded micelles using a this compound containing amphiphilic block copolymer.
Materials:
-
Amphiphilic block copolymer (e.g., PLA-Bis-PEG18-Boc)
-
Hydrophobic drug
-
Organic solvent (e.g., acetone, acetonitrile)
-
Deionized water or buffer
Procedure:
-
Copolymer and Drug Dissolution:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent.
-
-
Micelle Self-Assembly:
-
Add deionized water or buffer dropwise to the organic solution under constant stirring. This will induce the self-assembly of the copolymer into micelles, with the hydrophobic core encapsulating the drug.
-
-
Solvent Removal:
-
Dialyze the micellar solution against deionized water for 24 hours to remove the organic solvent.
-
-
Purification and Concentration:
-
Filter the micelle solution through a 0.22 µm filter to remove any aggregates.
-
Concentrate the micelle solution if necessary using ultrafiltration.
-
-
Characterization:
-
Determine the critical micelle concentration (CMC) using a fluorescent probe like pyrene.
-
Measure micelle size and distribution by DLS.
-
Quantify drug loading and encapsulation efficiency.
-
Evaluate the stability of the micelles upon dilution.
-
Experimental Workflow for Micelle Assembly
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Drug-interactive mPEG-b-PLA-Phe(Boc) micelles enhance the tolerance and anti-tumor efficacy of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide to Boc Deprotection of Bis-PEG18-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the functionalization of polyethylene glycol (PEG) linkers. Its popularity stems from its stability under various conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed protocol for the deprotection of Bis-PEG18-Boc to yield the corresponding primary diamine, a crucial step for subsequent bioconjugation or further chemical modification. The primary method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), in an appropriate organic solvent like dichloromethane (DCM).[1]
Reaction Principle
The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis of the carbamate. The reaction is typically fast and occurs at room temperature.[1] The mechanism involves protonation of the carbamate by a strong acid, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.
Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Experimental Protocol
1. Reaction Setup
-
Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
2. Deprotection Reaction
-
Slowly add an equal volume of TFA to the stirred solution. For instance, if you used 10 mL of DCM, add 10 mL of TFA. This will create a 50% TFA/DCM (v/v) solution.
-
After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. The reaction progress should be monitored to determine the optimal time.
3. Reaction Monitoring
The progress of the deprotection can be monitored by the following methods to ensure completion:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica gel TLC plate alongside the starting material. The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
¹H NMR Spectroscopy: The disappearance of the singlet signal corresponding to the tert-butyl protons of the Boc group (typically around 1.4 ppm) indicates the progress of the deprotection.[2]
4. Work-up and Isolation
-
Upon completion of the reaction (as determined by TLC, LC-MS, or ¹H NMR), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting product will be the TFA salt of the Bis-PEG18-diamine. If the free amine is required, proceed with a basic work-up.
5. Basic Work-up (Optional, to obtain the free amine)
-
Dissolve the crude residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free Bis-PEG18-diamine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of PEGylated amines. While specific data for this compound is not extensively published, these values provide a strong starting point for optimization.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | - |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required for efficient cleavage.[1] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can increase the reaction rate. |
| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and then warmed to RT. |
| Reaction Time | 1 - 4 hours | Monitor reaction for completion to avoid side reactions. |
| Expected Yield | >90% | Yields are typically high for this type of reaction. |
| Purity | High | Purification may be necessary depending on the subsequent application. |
| Monitoring | TLC, LC-MS, ¹H NMR | Essential for determining reaction completion. |
Troubleshooting
-
Incomplete Reaction: If TLC or LC-MS indicates the presence of starting material after the standard reaction time, the reaction time can be extended. Ensure that the TFA used is not old or degraded.
-
Side Product Formation: Prolonged exposure to strong acid can sometimes lead to side reactions. It is crucial to monitor the reaction and stop it once the starting material is consumed.
-
Product Solubility Issues during Work-up: The PEG chain enhances water solubility. During the basic work-up, it is important to perform multiple extractions with DCM to ensure complete recovery of the product from the aqueous layer.
Visualization
Caption: Experimental workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols for Click Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup for two major types of click chemistry reactions involving polyethylene glycol (PEG) linkers: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed for professionals in research and drug development, offering methodologies for the synthesis of well-defined bioconjugates.
Introduction to Click Chemistry and PEG Linkers
Click chemistry refers to a class of reactions that are rapid, efficient, and highly selective, making them ideal for the synthesis of complex molecules and bioconjugates.[1][2] The most prominent example is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes.[2] Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer frequently used as a linker in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of molecules such as proteins and peptides.[1][3] The combination of click chemistry with PEG linkers provides a powerful tool for various applications, including the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted drug delivery systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
The CuAAC reaction is a cornerstone of click chemistry, forming a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst. This reaction is noted for its high yields and specificity. However, the potential cytotoxicity of the copper catalyst is a consideration for in vivo applications.
Quantitative Data for CuAAC Reactions
The efficiency of CuAAC reactions can be influenced by various factors, including the choice of ligand, solvent, and the nature of the azide and alkyne substrates. Below is a summary of typical reaction parameters and reported yields.
| Parameter | Condition/Value | Yield (%) | Reference |
| Catalyst | CuSO₄/Sodium Ascorbate | High | |
| Ligand | THPTA, TBTA | High | |
| Solvent | PBS, DMF, DMSO/Water | >80 | |
| Temperature | Room Temperature | 80-95 | |
| Reaction Time | 1 - 4 hours | 80-95 | |
| Catalyst/Alkyne Ratio | 0.01 - 0.5 molar ratio | >80 |
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC
This protocol describes the conjugation of an azide-modified cytotoxic drug to an alkyne-functionalized antibody via a PEG linker.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
Azide-modified cytotoxic drug with a PEG linker
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
Dissolve the azide-modified PEGylated drug in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dilute the alkyne-modified mAb to a final concentration of 1-5 mg/mL in PBS.
-
Add the azide-modified PEGylated drug solution to the mAb solution. The molar ratio of drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio and allow it to stand for 2-3 minutes to form the copper-ligand complex.
-
-
Click Reaction:
-
Add the copper/ligand complex to the mAb/drug mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the resulting ADC using an SEC column to remove excess drug, unreacted reagents, and byproducts.
-
-
Characterization:
-
Analyze the purified ADC using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the DAR and confirm conjugation.
-
CuAAC Experimental Workflow
Caption: Workflow for CuAAC-mediated bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC reactions are influenced by the choice of buffer, pH, and the specific strained alkyne used.
| Parameter | Condition/Value | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Strained Alkyne | DBCO | ~1.0 | |
| Buffer | PBS (pH 7.4) | 0.32 - 0.85 | |
| HEPES (pH 7.0) | 0.55 - 1.22 | ||
| DMEM (pH 7.4) | 0.59 - 0.97 | ||
| Temperature | Room Temperature or 4°C | - | |
| Reaction Time | 2 - 4 hours (or overnight at 4°C) | - |
Experimental Protocol: Labeling of a Protein with a DBCO-PEG-Fluorophore
This protocol details the labeling of an azide-modified protein with a DBCO-functionalized PEGylated fluorescent dye.
Materials:
-
Azide-modified protein
-
DBCO-PEG-Fluorophore
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified protein in the desired reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-PEG-Fluorophore in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the DBCO-PEG-Fluorophore stock solution to the protein solution. A molar excess of the DBCO reagent (typically 3-10 fold) is recommended to ensure efficient labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
-
Purification:
-
Purify the resulting bioconjugate to remove any unreacted DBCO-PEG-Fluorophore using an appropriate method such as SEC or dialysis, depending on the properties of the conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using methods such as UV-Vis spectroscopy (to measure both protein and fluorophore absorbance) and mass spectrometry.
-
SPAAC Experimental Workflow
Caption: Workflow for SPAAC-mediated bioconjugation.
Characterization of PEGylated Molecules
Thorough characterization of the final PEGylated product is crucial to ensure its quality and functionality. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight upon PEGylation.
-
Mass Spectrometry (e.g., MALDI-TOF): To determine the precise molecular weight of the conjugate and calculate the number of attached PEG chains.
-
Size-Exclusion Chromatography (SEC): To assess the purity and aggregation state of the conjugate.
-
UV-Vis Spectroscopy: To quantify the concentration of the biomolecule and any conjugated chromophores.
-
Circular Dichroism: To assess the secondary structure of proteins after conjugation to ensure that the modification has not led to denaturation.
Applications in Drug Development
The use of click chemistry with PEG linkers has significantly impacted the field of drug development.
-
Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic index.
-
PROTACs (Proteolysis Targeting Chimeras): The modular nature of click chemistry is well-suited for the rapid synthesis and optimization of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.
-
Drug Delivery: PEGylation via click chemistry can improve the solubility and circulation half-life of small molecule drugs and biologics, enhancing their therapeutic efficacy.
-
Biomaterials and Nanotechnology: Click chemistry is used to functionalize the surface of nanoparticles and other biomaterials with PEG linkers for targeted drug delivery and imaging applications.
References
Application Notes and Protocols: Conjugation of Bis-PEG18-Boc to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formation.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility. Bis-PEG18-Boc is a bifunctional PEG linker featuring a discrete length of 18 ethylene glycol units with both ends capped with a tert-butyloxycarbonyl (Boc)-protected amine. This symmetrical linker allows for a two-step conjugation strategy, providing versatility in the synthesis of homo- or hetero-bifunctional PROTACs.
These application notes provide detailed protocols for the conjugation of this compound to E3 ligase ligands, a crucial step in the assembly of potent protein degraders. The protocols cover the deprotection of the Boc group and the subsequent conjugation to an E3 ligase ligand, along with methods for purification and characterization of the resulting conjugate.
Signaling Pathway: The Ubiquitin-Proteasome System
E3 ubiquitin ligases are key components of the ubiquitin-proteasome system (UPS), which is the primary mechanism for regulated protein degradation in eukaryotic cells. The UPS plays a critical role in maintaining protein homeostasis and is involved in a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. PROTACs hijack this endogenous cellular machinery to selectively degrade proteins of interest.
Caption: The Ubiquitin-Proteasome System and PROTAC-mediated protein degradation.
Experimental Protocols
Part 1: Boc Deprotection of this compound
The first step in utilizing this compound is the removal of the Boc protecting groups to expose the primary amines. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
DCM/Methanol solvent system for TLC
-
Ninhydrin stain
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, and stir plate
-
Rotary evaporator
Protocol:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., 9:1 DCM/Methanol). The deprotected product will be more polar and have a lower Rf value than the starting material. Visualize the spots with ninhydrin stain, which will stain the primary amine of the product.
-
LC-MS Monitoring: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
The resulting product will be the TFA salt of the deprotected bis-amino-PEG18. For many subsequent reactions, this salt can be used directly.
-
Optional Neutralization: If the free amine is required, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free bis-amino-PEG18.
Caption: Workflow for the Boc deprotection of this compound.
Part 2: Conjugation of Bis-amino-PEG18 to an E3 Ligase Ligand
This protocol describes the conjugation of one of the amino groups of the deprotected Bis-amino-PEG18 to an E3 ligase ligand that has been activated with an N-hydroxysuccinimide (NHS) ester. This is a common strategy for forming a stable amide bond.
Materials:
-
Bis-amino-PEG18 (TFA salt or free amine)
-
E3 ligase ligand-NHS ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vials, magnetic stir bars, and stir plate
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
LC-MS and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Protocol:
-
Dissolve the E3 ligase ligand-NHS ester in anhydrous DMF or DMSO to a known concentration (e.g., 10-20 mg/mL).
-
In a separate vial, dissolve the Bis-amino-PEG18 (TFA salt) in anhydrous DMF or DMSO.
-
To the solution of Bis-amino-PEG18, add 2-3 equivalents of DIPEA to neutralize the TFA salt and create a basic environment for the reaction.
-
Slowly add the solution of the E3 ligase ligand-NHS ester to the Bis-amino-PEG18 solution. A molar ratio of 1:1 to 1:1.2 (E3-NHS : Bis-amino-PEG18) is recommended to favor mono-conjugation.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight if necessary.
-
Monitor the reaction progress by LC-MS, looking for the formation of the desired product mass (mass of Bis-amino-PEG18 + mass of E3 ligase ligand - mass of water).
-
Once the reaction has reached the desired conversion, quench the reaction by adding a small amount of water.
-
Purify the reaction mixture using preparative Reverse-Phase HPLC (RP-HPLC) to isolate the mono-conjugated product from unreacted starting materials and di-conjugated byproducts.
-
Characterize the purified product by LC-MS to confirm the molecular weight and by NMR to verify the structure.
Data Presentation
| Parameter | Boc Deprotection | NHS Ester Conjugation |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Reagents | Trifluoroacetic acid (TFA) | E3 ligase ligand-NHS ester, N,N-Diisopropylethylamine (DIPEA) |
| Stoichiometry | TFA used in excess (e.g., 50% v/v) | 1-1.2 equivalents of E3-NHS ester per equivalent of Bis-amino-PEG18 |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight) |
| Typical Yield | > 95% | 40 - 70% (of mono-conjugated product after purification) |
| Monitoring | TLC, LC-MS | LC-MS |
| Purification | Evaporation (optional neutralization) | Preparative RP-HPLC |
Characterization of the Conjugate
Accurate characterization of the final conjugate is crucial to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the molecular weight of the final product. The observed mass should correspond to the theoretical mass of the E3 ligase ligand conjugated to the Bis-amino-PEG18 linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the conjugate. Key signals to observe include:
-
The characteristic broad signal of the PEG backbone protons around 3.6 ppm.
-
Signals corresponding to the protons of the E3 ligase ligand.
-
The disappearance of the NHS ester signals and the appearance of a new amide proton signal.
-
The presence of the remaining Boc-protected amine at one end of the PEG linker.
-
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of a pure compound.
Conclusion
The successful conjugation of this compound to E3 ligase ligands is a key step in the synthesis of advanced PROTACs. The protocols provided herein offer a general framework for this process. It is important to note that reaction conditions may need to be optimized for specific E3 ligase ligands to achieve the best results. Careful monitoring and thorough characterization are essential to ensure the quality of the final conjugate, which is paramount for its biological evaluation.
Application of Bis-PEG18-Boc in Neurological Disorder Research: A General Overview and Future Perspective
Researchers, scientists, and drug development professionals will find in these application notes a summary of the current landscape and potential utility of PEGylated linkers, such as Bis-PEG18-Boc, in the field of neurological disorder research. While direct experimental data on this compound is limited, this document outlines its role as a PROTAC linker and provides a framework for its potential application based on the established use of similar molecules in neuroscience.
Introduction
This compound is a bifunctional molecule featuring a polyethylene glycol (PEG) chain with Boc (tert-butyloxycarbonyl) protecting groups. While specific research detailing the application of this compound in neurological disorder research is not currently available in peer-reviewed literature, its chemical structure suggests a primary role as a linker molecule in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative chemical entities that harness the cell's own protein disposal system to eliminate disease-causing proteins.
The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutics to the central nervous system (CNS).[1] The use of PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, including their ability to cross the BBB. Therefore, linkers like this compound are of significant interest in the design of next-generation drugs for a wide range of neurological conditions.
This compound as a PROTAC Linker
PROTACs consist of three key components: a ligand that binds to a target protein (the protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound is classified as a PEG-based PROTAC linker. The PEG component of the linker can influence the solubility, cell permeability, and overall pharmacokinetic properties of the resulting PROTAC molecule. The Boc-protected amine groups allow for controlled, sequential chemical reactions during the synthesis of the PROTAC.
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule enters the cell.
-
The two ligands of the PROTAC simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
The E3 ligase then ubiquitinates the target protein, marking it for degradation.
-
The proteasome recognizes and degrades the ubiquitinated target protein.
-
The PROTAC molecule is released and can act catalytically to degrade multiple target proteins.
This approach is being actively explored for neurological disorders where the accumulation of misfolded or toxic proteins is a key pathological feature, such as in Alzheimer's disease (targeting Tau or amyloid-beta) and Parkinson's disease (targeting alpha-synuclein).
Potential Applications in Neurological Disorders
While specific data for this compound is unavailable, the general applications of PEGylated linkers and PROTACs in neuroscience are broad and promising.
| Application Area | Rationale for Using PEGylated Linkers (like this compound) |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | To develop PROTACs that can cross the BBB and target the degradation of pathogenic proteins like amyloid-beta, tau, and alpha-synuclein. PEGylation can improve the solubility and in vivo stability of these PROTACs. |
| Neuroinflammation | To create PROTACs that target key inflammatory proteins within the CNS, thereby reducing the chronic inflammation associated with many neurological disorders. |
| Brain Tumors | To design PROTACs that can penetrate brain tumors and selectively degrade oncoproteins that drive tumor growth. |
| Ischemic Stroke | To develop neuroprotective agents that can be delivered across the BBB to mitigate neuronal damage following a stroke. |
Experimental Protocols
As there are no specific published studies using this compound in neurological disorder research, the following are generalized protocols for the synthesis and evaluation of a novel PROTAC for a hypothetical neurological target.
Protocol 1: Synthesis of a PROTAC using a this compound Linker
This protocol provides a high-level overview of the chemical synthesis steps.
-
Deprotection of this compound: The Boc protecting groups are removed from the this compound linker using standard chemical procedures (e.g., treatment with trifluoroacetic acid).
-
Conjugation to E3 Ligase Ligand: The deprotected linker is reacted with a known ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand). This is typically an amide bond formation reaction.
-
Purification: The linker-E3 ligase ligand conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).
-
Conjugation to Target Protein Ligand: The purified conjugate is then reacted with a ligand that specifically binds to the target protein of interest in the neurological disorder.
-
Final Purification: The final PROTAC molecule is purified to a high degree of purity using HPLC and its identity is confirmed by mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Evaluation of a Novel PROTAC
This protocol outlines the initial steps to test the efficacy of the newly synthesized PROTAC.
-
Cell Culture: Culture a relevant neuronal cell line or primary neurons that express the target protein.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to quantify the levels of the target protein. A successful PROTAC will show a dose- and time-dependent decrease in the target protein levels.
-
Ubiquitination Assay: To confirm the mechanism of action, perform an immunoprecipitation of the target protein followed by a Western blot for ubiquitin to show increased ubiquitination in the presence of the PROTAC.
-
Cell Viability Assay: Assess the cytotoxicity of the PROTAC using an MTT or similar cell viability assay to ensure that the observed protein degradation is not due to general toxicity.
Protocol 3: In Vivo Evaluation of a Novel PROTAC in a Mouse Model of a Neurological Disorder
This protocol describes the steps to test the PROTAC in a preclinical animal model.
-
Animal Model: Utilize a transgenic or pharmacologically induced mouse model that recapitulates key aspects of the human neurological disorder.
-
PROTAC Administration: Administer the PROTAC to the animals via a suitable route (e.g., intravenous, intraperitoneal, or oral). The dosing regimen will be determined from pharmacokinetic studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At various time points after administration, collect blood and brain tissue samples to measure the concentration of the PROTAC (PK) and the levels of the target protein (PD).
-
Behavioral Analysis: Perform a battery of behavioral tests relevant to the neurological disorder to assess whether the PROTAC-mediated degradation of the target protein leads to functional improvements.
-
Histopathological Analysis: At the end of the study, perfuse the animals and collect their brains for histopathological and immunohistochemical analysis to assess changes in pathology (e.g., reduction in protein aggregates, neuroinflammation, or neuronal loss).
Visualizations
The following diagrams illustrate the key concepts discussed.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Caption: General experimental workflow for preclinical evaluation of a novel PROTAC.
Conclusion
While direct experimental evidence for the use of this compound in neurological disorder research is currently lacking, its identification as a PROTAC linker places it within a highly promising and rapidly advancing area of therapeutic development. The general principles of using PEGylated linkers to improve drug delivery to the CNS are well-established. The provided protocols and conceptual frameworks offer a starting point for researchers interested in exploring the potential of this compound and similar molecules for creating novel treatments for a range of debilitating neurological conditions. Future research is needed to synthesize and evaluate PROTACs incorporating this specific linker to determine its unique advantages and potential for clinical translation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bis-PEG18-Boc PROTAC Synthesis
Welcome to the technical support center for the synthesis of Bis-PEG18-Boc PROTACs. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of these complex molecules. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues that can lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound PROTACs?
Low yields in the synthesis of PROTACs utilizing a this compound linker are often attributed to a combination of factors. These include incomplete amide coupling reactions, challenges in the purification of the final product, and the formation of side products. The long, flexible nature of the PEG18 linker can also introduce complexities in both the reaction and purification steps.[1][2]
Q2: How does the purity of the this compound linker and other reagents affect the reaction yield?
The purity of all starting materials is critical for a successful synthesis. The this compound linker, being a polyethylene glycol derivative, can be heterogeneous in nature. Using a high-purity, monodisperse linker is crucial to avoid a complex mixture of final products with varying PEG chain lengths, which significantly complicates purification and lowers the isolated yield of the desired product. Similarly, the purity of the E3 ligase ligand, the target protein ligand, and the coupling reagents will directly impact the reaction efficiency and the side-product profile.
Q3: What are the key reaction steps where yield loss is most likely to occur?
Yield loss can occur at several stages of the synthesis:
-
Amide Coupling: Incomplete reaction between the carboxylic acid of one ligand and the Boc-protected amine of the PEG linker, or between the deprotected amine of the PEG-ligand intermediate and the second ligand.
-
Boc Deprotection: Incomplete removal of the Boc protecting groups can lead to a mixture of mono- and di-substituted products.
-
Purification: The physicochemical properties of PEGylated PROTACs, such as high molecular weight and hydrophilicity, can make them challenging to separate from unreacted starting materials and side products, leading to significant losses during purification steps like column chromatography or HPLC.[1]
Troubleshooting Guide for Low Yield
Issue 1: Low Conversion in Amide Coupling Step
Low conversion during the amide coupling of the this compound linker with the respective ligands is a primary contributor to low overall yield. The following table outlines potential causes and recommended actions to improve coupling efficiency.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Coupling Reagent | Different coupling reagents have varying efficiencies. For sterically hindered or electron-deficient amines/acids, a more powerful reagent may be needed. | Switching from a standard carbodiimide like DCC to a uronium-based reagent like HATU or HBTU can significantly increase coupling efficiency, with yields often exceeding 90% under optimal conditions.[3][4] |
| Incorrect Stoichiometry | An inappropriate ratio of coupling reagents, base, and reactants can lead to incomplete activation of the carboxylic acid or side reactions. | A modest excess of the amine component (1.1-1.5 equivalents) and coupling reagents (1.2-1.5 equivalents) can drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges. |
| Inadequate Base | The choice and amount of base are crucial for efficient coupling. Hindered bases like DIPEA are commonly used to minimize side reactions. | Using 2-3 equivalents of a non-nucleophilic base like DIPEA is typically sufficient to neutralize any acid present and facilitate the coupling reaction. |
| Low Reaction Temperature | Amide coupling reactions are often run at room temperature, but for challenging substrates, this may not be sufficient. | Gently heating the reaction to 40-50 °C can increase the reaction rate and improve conversion. However, this should be monitored carefully to avoid degradation of sensitive substrates. |
| Insufficient Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress by LC-MS. While many amide couplings are complete within a few hours, some may require stirring overnight to achieve maximum conversion. |
Issue 2: Formation of Significant Side Products
The presence of side products complicates purification and reduces the isolated yield of the desired this compound PROTAC.
| Potential Side Product | Probable Cause | Mitigation Strategy |
| Double Acylation of the Amine | Use of a large excess of the activated carboxylic acid. | Use a controlled stoichiometry, typically with a slight excess of the amine component. |
| Epimerization of Chiral Centers | The coupling conditions, particularly the choice of coupling reagent and base, can lead to racemization of adjacent chiral centers. | The use of additives like HOBt or Oxyma Pure with carbodiimides can suppress epimerization. Reagents like HATU are also known to minimize racemization. |
| Unreacted Mono-Boc Intermediates | Incomplete reaction on one side of the bifunctional PEG linker. | Drive the first coupling reaction to completion by optimizing stoichiometry and reaction time before proceeding to the next step. Purify the mono-substituted intermediate if possible. |
Issue 3: Poor Recovery After Purification
The purification of PEGylated PROTACs is notoriously challenging due to their physical properties.
| Purification Challenge | Recommended Solution |
| Co-elution of Product and Starting Material | The large PEG linker can cause the PROTAC to have similar retention times to PEGylated starting materials in reverse-phase HPLC. |
| Broad Peaks in Chromatography | The inherent polydispersity of some PEG linkers and the conformational flexibility of the PROTAC can lead to broad peaks and poor separation. |
| Low Recovery from Silica Gel Chromatography | The polar nature of the PEG chain can cause the PROTAC to streak or irreversibly bind to silica gel. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
This protocol describes the coupling of a carboxylic acid-functionalized ligand to one of the Boc-protected amines of the this compound linker.
Reagents and Materials:
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the mono-substituted intermediate.
Protocol 2: Boc Deprotection and Second Amide Coupling
Reagents and Materials:
-
Mono-substituted PEG18-Boc intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Second carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Deprotection: Dissolve the mono-substituted intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The resulting amine-TFA salt is often used directly in the next step.
-
Second Coupling: Dissolve the deprotected amine-TFA salt and the second carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and then DIPEA to the reaction mixture.
-
Stir at room temperature and monitor the reaction by LC-MS.
-
Work-up and purify the final Bis-PEG18 PROTAC as described in Protocol 1, typically using preparative HPLC for final purification.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the synthetic workflow and a logical approach to troubleshooting low yields.
Caption: A typical synthetic workflow for a this compound PROTAC.
Caption: A logical troubleshooting workflow for low yield PROTAC synthesis.
References
Navigating the Challenges of PROTAC Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) with a focus on the strategic use of polyethylene glycol (PEG) linkers. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in overcoming solubility hurdles in your PROTAC development endeavors.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, containing a PEG linker, shows poor aqueous solubility. Isn't the PEG linker supposed to enhance solubility?
A1: While PEG linkers are incorporated into PROTAC design to increase hydrophilicity and improve aqueous solubility, the overall solubility of the PROTAC is a result of the combined properties of the warhead, the E3 ligase ligand, and the linker itself.[1][2] PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility, and a PEG linker may not be sufficient to counteract the high hydrophobicity of the other components.[1]
Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The initial and most critical step is to accurately quantify the kinetic and thermodynamic solubility of your PROTAC in relevant aqueous buffers (e.g., PBS, cell culture media). This establishes a baseline against which you can measure the effectiveness of any optimization strategies.
Q3: My PROTAC precipitates when I dilute it from a DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the PROTAC in the final aqueous solution exceeds its thermodynamic solubility. Here are several strategies to address this:
-
Lower the final concentration: Determine the maximum concentration at which your PROTAC remains soluble in the final assay buffer.
-
Optimize the dilution method: Instead of a single large dilution, try a serial dilution approach. Sometimes, adding the DMSO stock to the aqueous buffer while vortexing can help.
-
Use co-solvents: If your experimental system allows, adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol or PEG 400 to the final buffer can improve solubility.
-
Warm the solution: Gently warming the solution to 37°C may help dissolve the precipitate. However, ensure your PROTAC is stable at this temperature.[3]
-
Sonication: Brief sonication can sometimes help to redissolve the precipitate, but be aware that this may create a supersaturated and potentially unstable solution.[4]
Q4: What are some formulation strategies to improve the solubility of my PROTAC for in vitro and in vivo studies?
A4: Several formulation approaches can significantly enhance the apparent solubility and bioavailability of poorly soluble PROTACs. One of the most effective methods is the preparation of amorphous solid dispersions (ASDs). In an ASD, the PROTAC is molecularly dispersed within a polymer matrix, which prevents crystallization and can lead to a "spring and parachute" effect, where a supersaturated state is temporarily maintained in solution.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Possible Cause | Suggested Solution(s) |
| PROTAC precipitates from DMSO stock upon dilution into aqueous buffer. | The final concentration exceeds the thermodynamic solubility of the PROTAC in the aqueous buffer. | 1. Decrease the final PROTAC concentration.2. Perform a stepwise dilution.3. Incorporate a co-solvent (e.g., ethanol, PEG 400) in the final buffer if the assay permits.4. Gently warm the solution or use brief sonication. |
| Inconsistent results in cellular assays. | The PROTAC may not be fully solubilized in the cell culture medium, leading to variable effective concentrations. | 1. Visually inspect for any precipitate before adding to cells.2. Determine the kinetic solubility of the PROTAC in the specific cell culture medium.3. Consider using a formulation approach like an amorphous solid dispersion (ASD). |
| Low oral bioavailability in animal studies. | Poor aqueous solubility leading to low dissolution and absorption in the gastrointestinal tract. | 1. Optimize the linker by incorporating more polar groups or shorter PEG chains to balance solubility and permeability.2. Develop an enabling formulation, such as an ASD or a lipid-based formulation.3. Consider administering the PROTAC with food, as some have shown improved solubility in fed-state simulated intestinal fluid. |
| High variability in solubility measurements. | 1. Inconsistent preparation of stock solutions.2. Equilibration time is not sufficient for thermodynamic solubility measurement.3. The solid-state form (crystalline vs. amorphous) of the PROTAC may vary between batches. | 1. Carefully prepare and verify the concentration of stock solutions.2. Ensure adequate shaking and incubation time (e.g., 24 hours) for thermodynamic solubility assays.3. Characterize the solid-state properties of your PROTAC using techniques like X-ray powder diffraction (XRPD). |
Quantitative Data on Solubility Improvement
The following table summarizes the impact of different linker strategies and formulation approaches on PROTAC solubility.
| PROTAC | Modification | Baseline Solubility (µM) | Enhanced Solubility (µM) | Fold Increase | Reference |
| dBET57 | Longer PEG linker compared to ZXH-3-26 | ~3.0 (logS = -5.53) | ~30 (logS = -4.52) | ~10 | --INVALID-LINK-- |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS (20% drug loading) | Undisclosed | Undisclosed | Up to 2-fold increase in supersaturation | --INVALID-LINK-- |
| ARV-110 | Amorphous Solid Dispersion (ASD) with PVA (30% drug loading) | Undisclosed | Significantly enhanced | Undisclosed | --INVALID-LINK-- |
| SelDeg51 | Amorphous Solid Dispersion (ASD) with PVA (30% drug loading) | Undisclosed | Considerably enhanced | Undisclosed | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC from a DMSO stock solution.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader or HPLC-UV/LC-MS system
Procedure:
-
Prepare a concentrated stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small volume of the PROTAC DMSO stock solution to the buffer-containing wells to achieve the desired final concentration. The final DMSO concentration should typically be kept at or below 1%.
-
Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Analyze the plate directly using a plate reader that can detect light scattering from precipitated material (nephelometry), or
-
Separate the undissolved compound by centrifugation or filtration.
-
Quantify the concentration of the soluble PROTAC in the supernatant or filtrate using a validated HPLC-UV or LC-MS method with a standard curve.
Protocol 2: Amorphous Solid Dispersion (ASD) Preparation (Solvent Evaporation Method)
This protocol provides a general procedure for preparing an ASD of a PROTAC using a solvent evaporation technique.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVPVA, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. The drug-to-polymer ratio will need to be optimized (e.g., 10%, 20%, 30% drug loading).
-
Ensure complete dissolution to form a clear solution. Gentle heating or sonication may be required.
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterize the resulting ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and X-ray Powder Diffraction (XRPD).
-
Assess the dissolution and supersaturation of the ASD powder in a relevant aqueous buffer.
Visualizations
Caption: Mechanism of Action of a PROTAC.
Caption: Workflow for Improving PROTAC Solubility.
Caption: Decision Tree for Troubleshooting Precipitation.
References
Technical Support Center: Overcoming the Hook Effect with Advanced PROTAC Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Proteolysis Targeting Chimeras (PROTACs), with a focus on mitigating the hook effect through advanced linker technology, such as the use of bifunctional polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response assays where, beyond an optimal concentration, an increase in the PROTAC concentration leads to a decrease in the degradation of the target protein.[1] This results in a bell-shaped curve, which can complicate the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming separate binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target protein and E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.
Q3: How can linker design, such as using Bis-PEG18-Boc linkers, help overcome the hook effect?
A3: The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties and its ability to form a stable ternary complex. Linkers like "this compound" are long, flexible, and hydrophilic due to the polyethylene glycol (PEG) chain. These characteristics can help to:
-
Optimize Ternary Complex Geometry: The length and flexibility of the PEG linker can provide the necessary distance and orientation to facilitate a productive interaction between the target protein and the E3 ligase, favoring the formation of the ternary complex over binary complexes.
-
Enhance Solubility: PEG linkers improve the aqueous solubility of the PROTAC molecule, which can improve cell permeability and bioavailability.
-
Increase Cooperativity: A well-designed linker can enhance the cooperativity of ternary complex formation, meaning the binding of the PROTAC to one protein partner increases its affinity for the other. This stabilization of the ternary complex can mitigate the hook effect.
The "Bis-Boc" functionality suggests a bifunctional linker with Boc-protected amines, allowing for controlled, directional synthesis of the PROTAC molecule.
Q4: What are trivalent PROTACs and how do they address the hook effect?
A4: Trivalent PROTACs are an emerging class of protein degraders that possess two motifs for binding to the target protein and one for recruiting an E3 ligase. This design enhances the avidity (the combined strength of multiple binding interactions) for the target protein. By promoting the formation of more stable and long-lived ternary complexes, trivalent PROTACs can minimize the formation of non-productive binary complexes, thereby reducing the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve shows a classic "hook" or bell shape.
-
Likely Cause: You are observing the hook effect due to the formation of non-productive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Perform a dose-response experiment with a wider and more granular range of PROTAC concentrations (e.g., from picomolar to high micromolar) to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
Assess Ternary Complex Formation: Employ biophysical assays like TR-FRET or AlphaLISA to directly measure ternary complex formation at various PROTAC concentrations. A decrease in the ternary complex signal at high concentrations will correlate with the observed hook effect.
-
Problem 2: I am not observing any protein degradation with my PEG-linked PROTAC.
-
Likely Cause: The lack of degradation could be due to several factors unrelated to the hook effect.
-
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using binary binding assays (e.g., SPR, ITC).
-
Check E3 Ligase Expression: Ensure that the cell line used for your experiments expresses the E3 ligase that your PROTAC is designed to recruit. This can be verified by Western blot or qPCR.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a cell permeability assay if you suspect the PROTAC is not reaching its intracellular target.
-
Optimize Incubation Time: Protein degradation is a time-dependent process. Conduct a time-course experiment at a fixed PROTAC concentration to determine the optimal incubation time.
-
Data Presentation
Table 1: Illustrative Degradation Data for a Conventional vs. an Optimized PROTAC
| PROTAC Type | Target Protein | Cell Line | DC50 | Dmax | Hook Effect |
| Conventional PROTAC | BRD4 | HEK293 | 25 nM | 85% | Pronounced at >500 nM |
| Optimized PROTAC (e.g., with PEG linker) | BRD4 | HEK293 | 10 nM | 95% | Mitigated (minimal loss of degradation at high concentrations) |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Representative Data from a Ternary Complex Assay (TR-FRET)
| PROTAC Concentration | TR-FRET Signal (RFU) |
| 0.1 nM | 500 |
| 1 nM | 1500 |
| 10 nM | 4500 |
| 100 nM | 8000 |
| 1 µM | 5000 |
| 10 µM | 2000 |
Note: This table illustrates a typical bell-shaped curve in a ternary complex assay, indicative of the hook effect.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot with ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the Target-PROTAC-E3 Ligase ternary complex in vitro.
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., His-tagged)
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged proteins, labeled antibodies, and a serial dilution of the PROTAC in assay buffer.
-
Assay Plate Setup: In a suitable microplate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate to allow for ternary complex formation (e.g., 60-180 minutes at room temperature).
-
Detection: Add the donor and acceptor-labeled antibodies to the wells and incubate for a specified time.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The hook effect: productive vs. non-productive complexes.
Caption: Mechanism of a trivalent PROTAC to enhance degradation.
Caption: Experimental workflow for troubleshooting the hook effect.
References
Technical Support Center: Boc Deprotection of Complex Molecules
Welcome to the technical support center for challenges in the Boc deprotection of complex molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this critical step in organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of complex molecules in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Q1: My Boc deprotection is incomplete, with starting material remaining after the reaction. What are the common causes and how can I resolve this?
A1: Incomplete Boc deprotection is a frequent challenge. The primary causes include:
-
Insufficient Acid: The most common reason is an inadequate amount of acid.[1] Substrates containing basic functional groups (e.g., pyridines, imidazoles) can consume the acid, necessitating stoichiometric or excess amounts.[1] The reaction kinetics can also show a second-order dependence on acid concentration.
-
Steric Hindrance: A sterically hindered Boc group can be more difficult to remove, requiring harsher conditions such as longer reaction times or gentle heating.[1][2]
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can decrease the effective acidity, slowing the reaction.[1]
-
Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections are fast at room temperature, challenging substrates may need extended reaction times.
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.
Troubleshooting Steps:
-
Increase Acid Equivalents: For substrates with basic moieties, ensure a sufficient excess of acid is used.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for longer if necessary. Challenging deprotections may require several hours to overnight stirring.
-
Increase Temperature: Gentle heating can sometimes facilitate the deprotection of sterically hindered groups, but be cautious of potential side reactions with sensitive substrates.
-
Verify Reagent Quality: Use fresh or properly stored TFA to avoid issues with water content.
-
Improve Solubility: If solubility is an issue, consider a different solvent system.
A logical workflow for troubleshooting incomplete Boc deprotection is outlined below:
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
A2: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or when a more quantitative assessment is needed, LC-MS is ideal for monitoring the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group at around 1.4 ppm.
Issue 2: Side Reactions and Substrate Instability
Q3: My complex molecule contains other acid-sensitive functional groups. How can I selectively remove the Boc group without affecting them?
A3: Selective deprotection in the presence of other acid-labile groups is a common challenge. The key is to choose conditions where the Boc group is cleaved more readily than other protecting groups. This is known as an orthogonal protection strategy.
-
Milder Acidic Conditions: Instead of strong acids like TFA, consider using milder conditions. 4M HCl in 1,4-dioxane is often considered milder and can provide better selectivity. Other options include 1M HCl in ethyl acetate or dilute aqueous phosphoric acid.
-
Lewis Acids: Lewis acids such as SnCl₄, ZnBr₂, and Cu(OTf)₂ can also be used for Boc deprotection, sometimes offering different selectivity profiles.
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent is a catalyst-free alternative. However, this often requires high temperatures (120-240 °C), which may not be suitable for all substrates.
The following diagram illustrates the concept of orthogonal deprotection:
Q4: I am observing undesired side products. What are the common side reactions during Boc deprotection and how can they be minimized?
A4: A major side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection. Electron-rich aromatic rings (like in tryptophan and tyrosine), thiols (cysteine), and thioethers (methionine) are particularly susceptible.
-
Use of Scavengers: To prevent this, scavengers are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIPS)
-
Thioanisole
-
Water
-
1,2-ethanedithiol (EDT)
-
For peptides containing sensitive residues like tryptophan, arginine, or methionine, the use of a scavenger "cocktail" is crucial.
Q5: Are there any non-acidic methods for Boc deprotection?
A5: Yes, while less common, there are alternatives to acidic deprotection:
-
Thermal Deprotection: As mentioned, heating can cleave the Boc group. This can be performed in various solvents, and continuous flow reactors offer precise temperature control.
-
Oxalyl Chloride in Methanol: A mild method for the selective deprotection of N-Boc groups using oxalyl chloride in methanol has been reported, proceeding at room temperature in 1-4 hours with good to excellent yields. This method is tolerant of many other functional groups.
Comparative Data on Deprotection Methods
The choice of deprotection method depends on the substrate and the presence of other sensitive functional groups. The following table summarizes common conditions for various methods.
| Method | Reagents & Conditions | Typical Reaction Time | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, 0°C to RT | 30 min - 2 h | Fast and generally effective. | Harsh conditions, may cleave other acid-sensitive groups. Generates reactive t-butyl cation. |
| HCl in Dioxane | 4M HCl in 1,4-dioxane, RT | 30 min - 2 h | Often milder than TFA, can be more selective. Product precipitates as HCl salt. | Dioxane is a suspected carcinogen. |
| Oxalyl Chloride | 3 equivalents (COCl)₂ in Methanol, RT | 1 - 4 h | Mild, non-acidic conditions, good functional group tolerance. | Reagent is moisture-sensitive. |
| Thermal | Heating in a suitable solvent (e.g., water, TFE) | Varies with temperature (e.g., 12 min at 100°C in water) | Acid-free, useful for sensitive substrates. | Requires high temperatures, not suitable for all molecules. |
| Lewis Acids | e.g., ZnBr₂, SnCl₄ in an organic solvent | Varies | Can offer different selectivity. | May require optimization for each substrate. |
Key Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve the Boc-protected amine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically a 1:4 to 1:1 v/v mixture of TFA:DCM). If the substrate is sensitive, include scavengers (e.g., 2.5% triethylsilane and 2.5% water).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Proceed with aqueous workup (e.g., basify with saturated NaHCO₃ and extract) or use the resulting TFA salt directly for the next step.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
-
Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a co-solvent like methanol if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product often precipitates. It can be collected by filtration and washed with a solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure.
-
If the free amine is required, the hydrochloride salt can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution).
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the Boc-protected substrate in methanol.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent in vacuo.
-
The resulting hydrochloride salt can be purified or neutralized as needed.
The workflow for selecting a Boc deprotection method is visualized below:
Frequently Asked Questions (FAQs)
Q: Can I perform a Boc deprotection without a chlorinated solvent?
A: Yes. While DCM is common, other solvents can be used. For example, HCl is available in solvents like ethyl acetate and methanol. Thermal deprotections can be performed in a range of solvents, including water. Greener solvent choices are increasingly being explored to replace halogenated solvents.
Q: My peptide contains an Arg(Boc) residue and deprotection is incomplete. What should I do?
A: Peptides with multiple arginine residues may require extended deprotection times (4-12 hours). If time extension is not sufficient, you can precipitate the peptide, wash it, and subject it to a second cleavage treatment with a fresh cocktail.
Q: I am working with a tryptophan-containing peptide and see side products. What is happening?
A: The indole ring of tryptophan is highly nucleophilic and prone to alkylation by the tert-butyl cation. It is also susceptible to oxidation. Using a scavenger cocktail containing reagents like triisopropylsilane (TIS) and water is critical to protect the tryptophan residue.
Q: Is it possible to selectively deprotect one Boc group in the presence of another?
A: Yes, selective deprotection can be challenging but is possible under certain conditions. For instance, an aryl N-Boc group can sometimes be removed thermally in the presence of an alkyl N-Boc group by carefully controlling the temperature in a flow reactor. Similarly, secondary N-Boc groups can be selectively cleaved with ZnBr₂ in the presence of primary N-Boc groups.
References
Technical Support Center: Enhancing Cell Permeability of Bis-PEG18-Boc PROTACs
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of Bis-PEG18-Boc PROTACs.
Troubleshooting Guide
Question: My this compound PROTAC shows poor activity in cellular assays, and I suspect low cell permeability. What are the likely causes?
Answer:
PROTACs, especially those with large and flexible linkers like a "Bis-PEG18" moiety, often operate "beyond the rule of five" (bRo5), facing several challenges that can limit their ability to cross the cell membrane:
-
High Molecular Weight (MW): The large size of these molecules inherently hinders passive diffusion across the lipid bilayer.[1][2]
-
Large Polar Surface Area (TPSA): The ether oxygens in the long PEG chains and other polar functionalities contribute to a high TPSA, which is unfavorable for membrane permeation.[3]
-
High Flexibility: A high number of rotatable bonds can be entropically unfavorable for passive diffusion, although it can sometimes lead to a beneficial "chameleon effect" where the molecule adopts different conformations in polar and non-polar environments.[4][5]
-
Boc Protecting Group: While the tert-Butyloxycarbonyl (Boc) group increases lipophilicity, it also significantly adds to the molecular weight. Its impact on permeability depends on its position and whether it is efficiently cleaved intracellularly.
A logical workflow for diagnosing and addressing permeability issues is outlined below.
Figure 1: Troubleshooting workflow for low PROTAC cellular activity.
Question: How can I modify the linker to improve the permeability of my PROTAC?
Answer:
Linker modification is a primary strategy for enhancing PROTAC permeability. The goal is to strike a balance between improved permeability and maintained degradation efficacy.
Strategies for Linker Modification:
-
Reduce Linker Length: Generally, shorter linkers lead to a lower molecular weight and TPSA, which can improve passive diffusion. Systematically reducing the number of PEG units is a logical first step.
-
Alter Linker Composition:
-
Alkyl Chains: Replacing hydrophilic PEG chains with more lipophilic alkyl chains can reduce the TPSA and improve permeability. However, this may also decrease solubility.
-
Rigid Linkers: Incorporating rigid moieties like piperidine or piperazine rings can reduce the conformational flexibility, which may be entropically favorable for membrane crossing. These structures can also improve solubility.
-
-
Leverage the "Chameleon Effect": Flexible linkers, including PEG, can sometimes adopt folded conformations in non-polar environments (like the cell membrane), effectively shielding their polar groups. This "chameleonic" behavior can be advantageous. It is influenced by the potential for intramolecular hydrogen bonds (IMHBs).
The diagram below illustrates how a flexible PROTAC can change conformation.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of PEGylated PROTACs: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental application of PEGylated Proteolysis Targeting Chimeras (PROTACs). Our goal is to empower researchers to minimize off-target effects and optimize the efficacy of their targeted protein degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your experiments with PEGylated PROTACs.
Issue 1: High Off-Target Protein Degradation Despite PEGylation
-
Q: My PEGylated PROTAC is showing degradation of proteins other than my target of interest. I thought PEGylation was supposed to reduce non-specific binding. What's going on?
A: While PEGylation is a valuable strategy to improve solubility and reduce non-specific interactions, it doesn't guarantee complete elimination of off-target effects. Several factors could be at play:
-
Suboptimal Linker Length or Composition: The length and chemical nature of the PEG linker are critical. An inappropriate linker can still orient the E3 ligase and a non-target protein in a productive conformation for degradation.[1]
-
E3 Ligase Ligand Promiscuity: The E3 ligase ligand itself might have intrinsic affinity for other proteins, leading to their degradation. For instance, pomalidomide-based ligands can independently degrade zinc-finger proteins.[2][3]
-
High PROTAC Concentration: Excessive concentrations can lead to non-specific interactions and the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex.[4][5]
Troubleshooting Steps:
-
Optimize the Linker: Synthesize and test a panel of PROTACs with varying PEG linker lengths and compositions. This can help identify a linker that favors the formation of the on-target ternary complex.
-
Modify the E3 Ligase Ligand: If using a promiscuous E3 ligase ligand like pomalidomide, consider modifications to reduce its off-target binding. For example, substitutions at the C5 position of the phthalimide ring have been shown to decrease the degradation of off-target zinc-finger proteins.
-
Perform a Dose-Response Experiment: Conduct a thorough dose-response study to identify the optimal concentration range for maximal on-target degradation with minimal off-target effects. This will also help to identify and avoid the hook effect.
-
Utilize Global Proteomics: Employ quantitative mass spectrometry-based proteomics to comprehensively profile the cellular proteome upon treatment with your PROTAC. This will provide an unbiased view of all protein degradation events, both on-target and off-target.
-
Issue 2: Inconsistent or No Target Degradation
-
Q: I'm observing variable or no degradation of my target protein with my PEGylated PROTAC. What are the possible causes and how can I troubleshoot this?
A: Inconsistent or absent target degradation is a common hurdle. Here are the likely culprits and how to address them:
-
Poor Cell Permeability: Despite the hydrophilic nature of PEG, the overall large size and physicochemical properties of PROTACs can hinder their ability to cross the cell membrane.
-
Suboptimal Concentration or Incubation Time: The kinetics of PROTAC-mediated degradation can vary significantly. You may not be using the right concentration or waiting long enough to see an effect.
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase that your PROTAC is designed to recruit.
-
Compound Instability or Solubility Issues: Your PEGylated PROTAC might be unstable or precipitating in the cell culture media.
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to evaluate the permeability of your PROTAC. If permeability is low, you may need to further optimize the linker or the ligands.
-
Conduct Dose-Response and Time-Course Experiments: Systematically test a wide range of concentrations and incubation times to determine the optimal conditions for target degradation.
-
Confirm E3 Ligase Expression: Use Western blotting or qPCR to verify the expression levels of the recruited E3 ligase in your chosen cell line.
-
Check Compound Stability and Solubility: Ensure your PROTAC is fully dissolved and stable in your experimental conditions. Prepare fresh stock solutions and visually inspect for any precipitation in the media.
-
Issue 3: The "Hook Effect"
-
Q: My data shows that as I increase the concentration of my PEGylated PROTAC, the degradation of my target protein decreases after a certain point. What is happening?
A: This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs. At very high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase. These binary complexes compete with the formation of the productive ternary complex (Target-PROTAC-E3 Ligase), leading to a reduction in degradation efficiency.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad concentration range, including very high concentrations. A bell-shaped degradation curve is indicative of the hook effect.
-
Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that results in the maximum degradation (Dmax) and the concentration that achieves 50% of the maximal degradation (DC50). For subsequent experiments, use concentrations at or below the Dmax.
-
Assess Ternary Complex Formation: Utilize biophysical assays like Fluorescence Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations.
-
Quantitative Data Summary
The following tables provide a structured overview of key quantitative parameters for representative PROTACs. This data is intended for comparative purposes and to guide experimental design.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of Representative PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC FLT-3 degrader 5 | FLT3 | MV-4-11 | 0.23 | >95 | |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | AGS | 7.49 | 95 (pan-KRAS) | |
| ITK Degrader 4-a | ITK | Jurkat | 937 | 71 | |
| ITK Degrader 6-b | ITK | Jurkat | 42 | 71 |
Note: Dmax values can be cell line and target dependent. The provided data is illustrative.
Table 2: Cell Permeability of a PROTAC with Different Linker Chemistries
| PROTAC Modification | ALogP | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Rationale for Improvement | Reference |
| Parental (Amide Linker) | 3.5 | 0.5 (Low) | High polarity, presence of hydrogen bond donors. | |
| Ester Analogue | 4.2 | 2.5 (Medium) | Reduced hydrogen bond donor count and polarity. | |
| Rigid Phenyl Linker | 4.0 | 1.8 (Medium) | Reduced conformational flexibility. | |
| PEG Linker | 3.2 | 0.3 (Low) | High flexibility and polarity. |
Note: This data is illustrative and based on trends reported in the literature. Actual values are compound-specific.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PEGylated PROTAC.
Materials:
-
Target-expressing cell line
-
PEGylated PROTAC of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of your PEGylated PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the signal.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Global Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target effects of a PEGylated PROTAC using mass spectrometry.
Materials:
-
Cell line of interest
-
PEGylated PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PEGylated PROTAC at a concentration that gives significant on-target degradation and a vehicle control for a specified time. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins from the MS data.
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are potential off-targets.
-
Visualizing Key Processes
PROTAC Mechanism of Action
Caption: Mechanism of PEGylated PROTAC-induced protein degradation.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying off-target effects of PROTACs.
Troubleshooting Logic for Inconsistent Degradation
Caption: Troubleshooting inconsistent PROTAC-mediated degradation.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
stability issues of Bis-PEG18-Boc in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bis-PEG18-Boc in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group in aqueous solutions?
A1: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile in acidic conditions but is generally stable to basic and nucleophilic conditions.[1][2] In aqueous solutions, the stability of this compound is primarily dictated by the pH of the medium.
Q2: At what pH range should I expect this compound to be stable?
A2: To maintain the integrity of the Boc group, it is recommended to work in neutral to basic conditions (pH > 7).[1] Acidic environments will lead to the cleavage of the Boc group, liberating the free amine.
Q3: What are the primary degradation products of this compound in an aqueous solution?
A3: The primary degradation pathway in aqueous solutions is acid-catalyzed hydrolysis, which results in the removal of the Boc protecting groups. This process yields the corresponding free amine, carbon dioxide, and tert-butanol.[3]
Q4: Can temperature affect the stability of this compound?
A4: Yes, temperature can influence the rate of degradation. While the Boc group has good thermal stability in neutral or basic conditions, elevated temperatures in acidic solutions will accelerate the rate of hydrolysis.[1] It is advisable to conduct experiments at controlled, and preferably lower, temperatures if stability is a concern.
Q5: Are there any specific buffer components I should avoid when working with this compound?
A5: You should avoid acidic buffers (e.g., citrate, acetate) if you intend to keep the Boc group intact. Buffers with a neutral to slightly basic pH (e.g., phosphate, borate) are more suitable for maintaining the stability of this compound.
Troubleshooting Guide
Problem 1: My this compound appears to be degrading during my experiment, as confirmed by LC-MS.
-
Question: What is the pH of your aqueous solution?
-
Answer: The most common cause of Boc group degradation is an acidic environment. Ensure your solution's pH is maintained above 7. If your experimental conditions require a lower pH, the degradation of this compound is expected.
-
-
Question: Are you working at elevated temperatures?
-
Answer: High temperatures can expedite the acid-catalyzed hydrolysis of the Boc group. If possible, perform your experiment at a lower temperature to minimize degradation.
-
-
Question: Did you recently purify the compound using reverse-phase HPLC with TFA?
-
Answer: Residual trifluoroacetic acid (TFA) from HPLC purification can create an acidic microenvironment, leading to deprotection, even after solvent evaporation. It is crucial to thoroughly remove any residual acid. This can be achieved by co-evaporation with a neutral solvent or by performing a salt exchange.
-
Problem 2: I am observing incomplete or slow reaction at the amine group of this compound.
-
Question: Have you confirmed the integrity of your starting material?
-
Answer: It is possible that the Boc-protected amine is not the true starting material for your desired reaction. The Boc group is designed to prevent the amine from reacting. If your synthesis requires the reaction of the amine, you must first perform a deprotection step.
-
-
Question: Are you attempting a reaction that is incompatible with the Boc protecting group?
-
Answer: While generally stable, the Boc group can be sensitive to certain strong Lewis acids. Review the compatibility of your reaction conditions with the Boc protecting group.
-
Quantitative Stability Data
| pH | Expected Stability | Estimated Half-life (t½) | Primary Degradation Pathway |
| < 4 | Highly Unstable | Minutes to Hours | Acid-catalyzed hydrolysis |
| 4 - 6 | Moderately Unstable to Unstable | Hours to Days | Acid-catalyzed hydrolysis |
| 7 - 8 | Generally Stable | Weeks to Months | Minimal hydrolysis |
| > 8 | Highly Stable | Months to Years | Negligible hydrolysis |
Disclaimer: The half-life values are estimates for a typical Boc-protected amine and may vary significantly for this compound depending on the specific molecular structure and experimental conditions. It is highly recommended to perform a compound-specific stability study.
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a general procedure for assessing the stability of this compound at different pH values using HPLC or LC-MS.
-
Preparation of Buffer Solutions:
-
Prepare a set of aqueous buffers covering the desired pH range (e.g., pH 4.0, 7.4, and 9.0).
-
Use common buffer systems such as acetate for pH 4.0, phosphate-buffered saline (PBS) for pH 7.4, and borate for pH 9.0.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1-10 mg/mL.
-
Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-100 µg/mL). The final concentration of the organic solvent should be kept low (<1-5%) to minimize its effect on the aqueous stability.
-
-
Incubation:
-
Divide each buffered sample solution into aliquots for different time points.
-
Incubate the samples at a constant temperature (e.g., room temperature or 37°C).
-
Protect samples from light if photolability is a concern.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), quench the reaction for one aliquot from each buffer. Quenching can be achieved by adding an equal volume of a cold organic solvent like acetonitrile or methanol, followed by freezing.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent this compound from its potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Refining Reaction Conditions for Bis-PEG18-Boc Conjugation
Welcome to the technical support center for Bis-PEG18-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind a typical this compound conjugation reaction?
A this compound reagent is a bifunctional linker. For the purpose of this guide, we will assume a common structure: a homobifunctional N-hydroxysuccinimide (NHS) ester of a Bis-PEG18 linker, where the other termini of the PEG chains are protected with Boc groups (Boc-NH-PEG18-X-PEG18-NH-Boc, where X is the activated core). The primary reaction involves the NHS esters reacting with primary amines (e.g., the N-terminus or lysine residues on a protein or peptide) to form stable amide bonds.[1][2] This reaction is a nucleophilic acyl substitution. The Boc-protected amines on the other end of the PEG chains remain unreactive during this step and can be deprotected later for subsequent conjugation.
Q2: Why is my conjugation yield consistently low?
Low yields in PEGylation reactions can arise from several factors, including suboptimal reaction conditions, degradation of the PEG reagent, or issues with the molecule being conjugated.[3] A systematic troubleshooting approach is recommended.
Q3: What are the optimal reaction conditions for conjugation with a Bis-PEG-NHS ester?
Optimal conditions are crucial for efficient conjugation. Key parameters include pH, buffer selection, and stoichiometry.[1][4]
-
pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5. At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of active PEG linker available for conjugation. The half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6.
-
Buffer Selection: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the NHS ester, leading to significantly lower yields. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers.
-
Stoichiometry: The molar ratio of the this compound reagent to your target molecule needs to be optimized empirically. A 5 to 20-fold molar excess of the PEG reagent is a common starting point.
Q4: I'm observing a mix of unreacted starting material and multiple PEGylated species. What could be the cause?
This is a common observation in PEGylation reactions. The presence of unreacted starting material suggests an incomplete reaction, which could be due to insufficient reaction time, low temperature, or a suboptimal molar excess of the PEG reagent. The formation of multiple PEGylated species (e.g., mono-, di-, and poly-PEGylated products) is expected when the target molecule has multiple reaction sites (e.g., multiple lysine residues). The distribution of these species can be influenced by the stoichiometry of the reactants.
Q5: How can I stop the conjugation reaction?
The reaction can be quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. This will consume any unreacted this compound reagent.
Q6: What is the best way to purify my PEGylated product?
Purification of PEGylated molecules can be challenging. Common techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for removing unreacted, low-molecular-weight PEG reagents and quenching molecules from the larger PEGylated product.
-
Ion Exchange Chromatography (IEX): This technique is particularly useful for separating different PEGylated species (e.g., mono- vs. di-PEGylated) from each other and from the unreacted starting material, as the addition of PEG chains can alter the surface charge of the molecule.
-
Reverse-Phase Chromatography: This can also be an effective method for purification.
Q7: After conjugation, how do I deprotect the Boc groups?
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions. A common method is to treat the purified conjugate with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Degraded this compound reagent due to moisture exposure. | Store the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation. Use a fresh vial if degradation is suspected. |
| Incompatible reaction buffer (e.g., containing Tris or glycine). | Perform a buffer exchange on your target molecule into an amine-free buffer like PBS (pH 7.2-8.0). | |
| Suboptimal pH. | Ensure the reaction pH is between 7.2 and 8.5. | |
| Incomplete Reaction (Mix of unreacted starting material and product) | Insufficient molar excess of PEG reagent. | Increase the molar ratio of the this compound reagent to the target molecule. |
| Insufficient reaction time or temperature. | Increase the reaction time and monitor the progress at various time points (e.g., 1, 2, 4, and 8 hours). The reaction is typically run for 30 minutes to 2 hours at room temperature or 4°C. | |
| Formation of Aggregates/Precipitates | Low water solubility of the conjugate. | The PEG spacer is designed to improve water solubility, but aggregation can still occur, especially at high concentrations. Consider optimizing the protein concentration. |
| Difficulty in Purifying PEGylated Product | Similar properties of different PEGylated species. | Ion exchange chromatography is often the best method to separate species with different degrees of PEGylation. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound (NHS Ester) to a Protein
-
Reagent Preparation:
-
Conjugation Buffer: Prepare an amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Protein Solution: Dissolve the protein to be PEGylated in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
This compound Stock Solution: Allow the vial of the reagent to warm to room temperature before opening. Prepare a stock solution (e.g., 250 mM) in a dry, anhydrous organic solvent such as DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound Stock Solution to the protein solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are consumed.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using an appropriate chromatography method, such as size exclusion chromatography (SEC) followed by ion exchange chromatography (IEX) to separate different PEGylated species.
-
-
Analysis:
-
Analyze the purified fractions using SDS-PAGE, SEC, and/or mass spectrometry to confirm the degree of PEGylation and purity.
-
Protocol 2: Boc Deprotection of the Purified Conjugate
-
Reaction Setup:
-
Dissolve the purified Boc-protected PEGylated conjugate in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3x).
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.
-
Visualizations
Caption: Workflow for this compound conjugation, purification, and deprotection.
Caption: Decision tree for troubleshooting low yield in this compound conjugation.
References
Technical Support Center: PROTAC Synthesis & Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address a common and critical challenge encountered during PROTAC development: aggregation during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC aggregation and why is it a problem?
PROTAC aggregation refers to the self-association of individual PROTAC molecules to form higher-order species, such as dimers, oligomers, or insoluble precipitates.[1] This is a significant issue because PROTACs are inherently large molecules that often possess high hydrophobicity and structural flexibility, pushing them into the "beyond rule of 5" (bRo5) chemical space.[2]
Aggregation is problematic for several reasons:
-
Reduced Bioavailability: Poor solubility is a primary factor limiting the oral bioavailability of PROTACs.[3] For a therapeutic effect, the molecule must be soluble in intestinal fluid to be absorbed into the bloodstream.[2]
-
Inconsistent Experimental Results: If a PROTAC is not fully dissolved, its concentration in assays will be inconsistent, leading to unreliable data for critical parameters like degradation efficiency (DC₅₀).[4]
-
Manufacturing and Formulation Challenges: Aggregation can complicate purification, filtration, and the development of stable drug formulations for both in vitro and in vivo studies.
-
Potential for Toxicity: While less explored for PROTACs, protein aggregate formation is linked to cellular stress and toxicity, making the control of aggregation a key safety consideration.
Q2: What are the primary causes of PROTAC aggregation during synthesis?
Aggregation is a multifaceted issue influenced by the physicochemical properties of the entire PROTAC molecule. Key contributing factors include:
-
High Lipophilicity (Hydrophobicity): This is a major driver of poor solubility and aggregation. The large, often greasy surfaces of the protein-of-interest (POI) ligand and the E3 ligase ligand contribute significantly to the overall hydrophobicity.
-
Linker Composition: The linker connecting the two ligands plays a critical role in modulating the PROTAC's properties. Hydrophobic alkyl linkers can increase aggregation propensity, whereas more hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can improve solubility.
-
Molecular Weight and Size: PROTACs are large by nature, which can contribute to poor solubility characteristics that even hydrophilic linkers may not fully overcome.
-
Intermolecular Interactions: The ability of PROTACs to form intramolecular hydrogen bonds can shield polar surfaces and improve cell permeability. Conversely, exposed polar or hydrophobic patches can lead to intermolecular interactions that drive aggregation.
-
Final Concentration & Buffer Conditions: The intrinsic aqueous solubility of many PROTACs is extremely low. Attempting to dissolve them at concentrations exceeding their thermodynamic solubility limit will inevitably lead to precipitation. Simple changes in buffer pH or ionic strength can also impact the solubility of PROTACs with ionizable groups.
Q3: How does the linker design impact PROTAC solubility and aggregation?
The linker is more than a simple tether; it is a critical determinant of a PROTAC's physicochemical properties and overall performance.
-
Composition: The chemical makeup of the linker directly influences solubility.
-
PEG Linkers: Incorporating PEG chains is a common strategy to increase hydrophilicity and improve aqueous solubility.
-
Alkyl Linkers: Simple alkyl chains are more hydrophobic and can decrease solubility.
-
Rigid vs. Flexible Linkers: While flexible linkers can allow for optimal ternary complex formation, rigid linkers (e.g., containing piperazine or phenyl rings) can be used to control conformation.
-
-
Introducing Ionizable Groups: Inserting basic nitrogen atoms, for instance within a piperazine ring, can improve solubility as they can be protonated at physiological pH. However, the pKa of such groups is highly sensitive to the surrounding chemical environment.
-
Length: The linker's length must be optimized to facilitate a stable and productive ternary complex (POI-PROTAC-E3 ligase). While not a direct cause of aggregation, a poorly optimized linker can lead to inactive molecules, necessitating higher concentrations that can exacerbate solubility issues.
Troubleshooting Guide: Aggregation & Precipitation
This guide provides solutions to specific problems you may encounter during the synthesis, purification, and handling of PROTACs.
Problem 1: My PROTAC precipitated out of solution during a synthesis or purification step.
| Possible Cause | Recommended Solution & Rationale |
| Poor Solubility in Reaction Solvent | The PROTAC or an intermediate has low solubility in the chosen solvent system. Solution: Try a different solvent or a co-solvent system. For example, if the reaction is in Dichloromethane (DCM), consider adding a small percentage of a more polar solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). |
| Change in Polarity During Reaction | A protecting group was removed (e.g., a Boc group), or a polar group was added, drastically changing the molecule's polarity and causing it to crash out. Solution: After the reaction is complete, try adding a co-solvent in which the product is soluble before proceeding to workup or extraction. |
| High Concentration | The reaction is too concentrated, exceeding the solubility limit of the product. Solution: Run the reaction at a lower concentration. While this may slow the reaction rate, it can prevent precipitation. |
| Temperature Effects | Solubility can be highly dependent on temperature. The product may be soluble at the reaction temperature but precipitates upon cooling to room temperature. Solution: If possible, perform the workup and purification at an elevated temperature. Alternatively, add a solubilizing co-solvent as the reaction cools. |
Problem 2: My final, purified PROTAC has very poor solubility in aqueous buffers (e.g., PBS).
| Possible Cause | Recommended Solution & Rationale |
| Intrinsic Hydrophobicity | The PROTAC is highly lipophilic and has exceeded its thermodynamic solubility limit in the buffer. Solution 1 (Initial Screening): First, accurately quantify the solubility to establish a baseline. Then, try adding a small percentage (1-5%) of a pharmaceutically acceptable co-solvent like DMSO, ethanol, or PEG 400 to the final buffer. Solution 2 (Formulation): For in vivo studies or challenging in vitro assays, advanced formulations are often necessary. Common strategies include Amorphous Solid Dispersions (ASDs), lipid-based formulations like nanoemulsions, or cyclodextrin inclusion complexes. |
| Incorrect Buffer pH | If your PROTAC contains ionizable groups (e.g., basic nitrogen), its solubility will be pH-dependent. Solution: Adjust the pH of the buffer. PROTACs with basic groups may exhibit significantly higher solubility at a lower pH. Test a range of pH values to find the optimum for solubility. |
| Compound Crystallization | The amorphous, solid PROTAC may have crystallized over time, reducing its dissolution rate. Solution: Confirm the amorphous state of your solid compound using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). If it has crystallized, reformulation may be needed. |
Problem 3: I suspect my PROTAC is forming soluble aggregates that are affecting my assay results.
| Possible Cause | Recommended Solution & Rationale |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the required ternary complex, leading to a bell-shaped dose-response curve. While not aggregation, this is a related phenomenon of self-association. Solution: Perform a wide dose-response experiment, including very low and high concentrations, to see if degradation decreases at higher concentrations. |
| Formation of Soluble Oligomers | The PROTAC is forming small, soluble aggregates that are not visible but may be less active or inactive. These aggregates can skew potency measurements. Solution: Characterize the PROtac solution using analytical techniques designed to detect soluble aggregates, such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). (See Analytical Protocols below). |
| Assay Buffer Incompatibility | Components in your assay buffer (e.g., salts, detergents) may be promoting aggregation. Solution: Test the solubility and aggregation state of your PROTAC in different buffer systems. Sometimes, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help prevent non-specific aggregation. |
Workflow for Troubleshooting PROTAC Aggregation
The following diagram outlines a logical workflow for identifying and addressing aggregation issues during PROTAC development.
Quantitative Data Summary
Optimizing a PROTAC's physicochemical properties often involves balancing lipophilicity and polarity. The choice of linker and the incorporation of solubilizing moieties can have a dramatic impact on aqueous solubility.
| PROTAC Modification Strategy | Example | Observed Effect on Solubility/Properties | Reference |
| Linker Composition | Replacing a hydrophobic alkyl linker with a more hydrophilic pegylated (PEG) linker. | PEG linkers provide hydrophilicity, which generally increases aqueous solubility and compatibility with biological systems. | |
| Incorporating Basic Groups | Adding a piperazine moiety into the linker. | Can increase solubility upon protonation at physiological pH. A PROTAC with an alkyl-piperazine-PEG moiety showed ~48% protonated species at pH 7.5, compared to ~5% for a less optimally designed variant. | |
| Advanced Formulation (ASD) | Formulating the highly lipophilic PROTAC ARCC-4 (clogP = 7.16) as an Amorphous Solid Dispersion (ASD) with HPMCAS or Eudragit® polymers. | ASDs enabled pronounced and sustained supersaturation of ARCC-4 in dissolution testing, whereas physical mixtures and liquisolid formulations failed to improve solubility. | |
| Advanced Formulation (Nanoemulsion) | Developing a PROTAC-loaded self-nano emulsifying preconcentrate for ARV-825. | Significantly enhanced the solubility of the PROTAC in both aqueous and biorelevant media (FaSSIF/FeSSIF). |
Analytical Protocols
To quantitatively assess aggregation, specific analytical techniques are required. Below are generalized protocols for two common methods.
Protocol 1: Detection of Soluble Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in solution and detect the presence of higher-order aggregates.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the final assay buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low and consistent across samples (e.g., ≤ 0.5%).
-
Filter the buffer using a 0.22 µm filter to remove any dust or external particulates.
-
Centrifuge the final PROTAC solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble material.
-
-
DLS Measurement:
-
Carefully transfer the supernatant to a clean, dust-free cuvette suitable for DLS measurements.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time).
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
Interpretation: A monodisperse solution will show a single, narrow peak corresponding to the hydrodynamic radius of the PROTAC monomer. The presence of additional peaks at larger sizes indicates the formation of soluble aggregates (dimers, oligomers, etc.). The Polydispersity Index (PDI) gives an indication of the width of the size distribution; a PDI < 0.2 is generally considered monodisperse.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify PROTAC monomers from aggregates based on their hydrodynamic size.
Methodology:
-
System Preparation:
-
Select an appropriate SEC column based on the molecular weight of the PROTAC and the expected size of aggregates.
-
Equilibrate the HPLC system and column with a filtered and degassed mobile phase (e.g., PBS with a small percentage of an organic modifier like acetonitrile if needed to prevent column adsorption).
-
Ensure a stable baseline is achieved before injecting any samples.
-
-
Sample Preparation:
-
Prepare the PROTAC solution in the mobile phase buffer to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates that could clog the column.
-
-
SEC Run:
-
Inject a defined volume of the prepared sample onto the equilibrated SEC column.
-
Run the separation using an isocratic flow of the mobile phase.
-
Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Interpretation: In a typical SEC chromatogram, larger molecules elute earlier. The main, largest peak should correspond to the PROTAC monomer. Any earlier-eluting peaks are indicative of soluble aggregates (e.g., dimers, trimers, higher-order oligomers).
-
The area under each peak can be integrated to quantify the percentage of monomer versus the percentage of aggregated species in the sample.
-
Diagram: Analytical Decision Tree for Aggregation
This diagram helps researchers choose the right analytical method based on their observations.
References
Validation & Comparative
Validating PROTAC Formation with Bis-PEG18-Boc: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful formation of a Proteolysis Targeting Chimera (PROTAC) is a critical first step in the development of these novel therapeutics. This guide provides an objective comparison of mass spectrometry-based methods for validating the formation of PROTACs utilizing the Bis-PEG18-Boc linker. We will explore the advantages and disadvantages of different approaches, present supporting experimental data, and provide detailed protocols to aid in your research.
The Role of the Linker in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility, improve cell permeability, and optimize the orientation of the target protein and E3 ligase for efficient ternary complex formation.[1][2][3][4][5]
This compound is a long-chain PEG-based linker that provides a significant degree of flexibility and hydrophilicity to the PROTAC molecule. Its chemical structure features Boc-protected amine groups at each terminus, allowing for a stepwise and controlled synthesis of the final PROTAC.
Mass Spectrometry for PROTAC Validation
Mass spectrometry (MS) is an indispensable tool for the characterization and validation of PROTACs. It provides a rapid and sensitive method to confirm the molecular weight of the synthesized PROTAC, thereby verifying the successful conjugation of the warhead, linker, and E3 ligase ligand. The two most common MS techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparison of Mass Spectrometry Techniques
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Principle | Soft ionization technique that generates ions from a liquid solution. | Soft ionization technique where a laser strikes a matrix containing the analyte. |
| Sample State | Liquid | Solid (co-crystallized with a matrix) |
| Ionization | Produces multiply charged ions. | Primarily produces singly charged ions. |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Typically used for direct analysis of samples spotted on a target plate. |
| Molecular Weight Range | Well-suited for a wide range of molecular weights, including large proteins and complexes. | Effective for a broad range of molecular weights, including high molecular weight polymers. |
| Tolerance to Salts | Less tolerant to salts and buffers, often requiring sample cleanup. | More tolerant to salts and buffers. |
| Throughput | High throughput with autosamplers. | High throughput with multi-spot target plates. |
| Application for PROTACs | Ideal for confirming the molecular weight of the final PROTAC and for monitoring reaction progress via LC-MS. | Useful for rapid screening of synthesis products and for analyzing high molecular weight PROTACs that may be challenging for ESI. |
Expected Mass Spectrometry Data for a this compound PROTAC
To illustrate the expected mass spectrometry data, let's consider a hypothetical PROTAC composed of the following components:
-
Warhead: A hypothetical bromodomain inhibitor (e.g., derived from JQ1) with a molecular weight of 456.5 g/mol .
-
E3 Ligase Ligand: A derivative of pomalidomide with a molecular weight of 273.3 g/mol .
-
Linker: this compound (Molecular Formula: C46H90N2O21, Molecular Weight: 1023.2 g/mol ). After deprotection of the Boc groups and formation of amide bonds, the incorporated linker portion will have a molecular weight of approximately 822.0 g/mol .
The expected molecular weight of the final PROTAC would be the sum of its components minus the mass of water molecules lost during amide bond formation.
Expected Molecular Weight Calculation:
| Component | Molecular Weight ( g/mol ) |
| Warhead | 456.5 |
| Pomalidomide Ligand | 273.3 |
| Bis-PEG18 Linker (incorporated) | 822.0 |
| Total Expected MW | 1551.8 |
Upon ESI-MS analysis, we would expect to observe multiply charged ions. For example:
-
[M+H]+: m/z 1552.8
-
[M+2H]2+: m/z 776.9
-
[M+3H]3+: m/z 518.3
In a MALDI-TOF mass spectrum, the singly charged ion would be the most prominent:
-
[M+H]+: m/z 1552.8
The observation of these ions at their expected mass-to-charge ratios would provide strong evidence for the successful formation of the PROTAC.
Comparative Data of Different Linker Types
The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. The following table summarizes key properties of common linker types.
| Linker Type | Representative Example | Molecular Weight Range (Linker) | Key Physicochemical Properties | Impact on Degradation Efficacy |
| Long-Chain PEG | This compound | 800 - 1200 Da | High hydrophilicity, good solubility, high flexibility. | Can facilitate degradation of targets with distal binding sites, but excessive length can sometimes decrease potency. |
| Short-Chain PEG | PEG4 | 200 - 400 Da | Good balance of hydrophilicity and rigidity. | Often provides a good starting point for optimization and can lead to potent degraders. |
| Alkyl | C8 Alkyl Chain | 100 - 200 Da | Hydrophobic, can improve cell permeability but may reduce solubility. | Can be effective, but optimization of length is critical. |
| Rigid | Piperazine-based | 150 - 300 Da | Reduced flexibility, can pre-organize the PROTAC for optimal ternary complex formation. | May lead to highly potent and selective degraders. |
Experimental Protocols
Synthesis of a PROTAC using this compound (General Protocol)
This protocol outlines a general approach for synthesizing a PROTAC using a Boc-protected PEG linker.
Caption: General workflow for PROTAC synthesis.
-
First Amide Coupling: React the carboxylic acid of the warhead with one of the amine groups of a mono-Boc-protected PEG18 linker (or a di-amino PEG18 linker with one equivalent of warhead) using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) in an appropriate solvent like DMF.
-
Purification: Purify the resulting Warhead-PEG18-Boc conjugate using flash chromatography or preparative HPLC.
-
Boc Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Second Amide Coupling: Couple the newly exposed amine of the Warhead-PEG18-NH2 intermediate with the carboxylic acid of the E3 ligase ligand using the same peptide coupling conditions as in step 1.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to obtain the high-purity compound for biological evaluation.
Mass Spectrometry Analysis of the Final PROTAC
Caption: Experimental workflow for MS analysis.
ESI-MS Protocol:
-
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid (0.1%) to promote protonation. A typical concentration is 1-10 µM.
-
Instrumentation: Use a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization source.
-
Analysis Method:
-
Direct Infusion: Introduce the sample directly into the mass spectrometer via a syringe pump for rapid confirmation of molecular weight.
-
LC-MS: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the PROTAC from any remaining impurities before it enters the mass spectrometer. This is the preferred method for purity assessment.
-
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+nH]n+).
-
Mass Range: Set a wide mass range (e.g., m/z 200-2000) to detect the expected multiply charged ions.
-
Source Conditions: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable ionization and minimize fragmentation.
-
-
Data Analysis: Use the instrument's software to process the raw data. Deconvolute the spectrum of multiply charged ions to determine the neutral molecular weight of the PROTAC. Compare the experimentally determined molecular weight to the theoretical calculated mass.
MALDI-MS Protocol:
-
Matrix Selection: Choose an appropriate matrix for the analysis of large organic molecules. α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices. Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Sample Preparation: Mix the PROTAC solution (typically in a similar solvent as the matrix) with the matrix solution in a 1:1 to 1:10 (analyte:matrix) ratio.
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry, forming co-crystals of the analyte and matrix.
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Laser Power: Adjust the laser power to the minimum necessary to obtain a good signal and avoid fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the PROTAC.
-
-
Data Analysis: The resulting spectrum will primarily show the singly protonated molecule ([M+H]+). Compare the observed m/z to the calculated molecular weight.
Conclusion
Mass spectrometry is an essential technique for the validation of PROTAC formation. The use of a long-chain linker like this compound results in a high molecular weight PROTAC that can be effectively characterized by both ESI-MS and MALDI-MS. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently validate the synthesis of their PROTACs and proceed with their biological evaluation. The flexibility and hydrophilicity imparted by the this compound linker offer a promising strategy for the development of effective protein degraders, and mass spectrometry provides the robust analytical framework necessary to support these efforts.
References
A Comparative Guide to the NMR Analysis of PROTACs Featuring Flexible and Rigid Linkers
For Researchers, Scientists, and Drug Development Professionals
The structural characterization of Proteolysis Targeting Chimeras (PROTACs) is fundamental to understanding their therapeutic efficacy. As heterobifunctional molecules, PROTACs consist of a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's pharmacological properties, including its ability to induce a stable and productive ternary complex, as well as its cellular permeability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these complex molecules.
This guide provides a comparative overview of the NMR analysis of PROTACs, with a focus on contrasting flexible polyethylene glycol (PEG)-based linkers with more rigid linker architectures. While specific data for a PROTAC containing a Bis-PEG18-Boc linker is not available in the public domain, this guide utilizes representative data from published PROTACs to illustrate the key NMR characteristics of different linker types.
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for two representative PROTACs with distinct linker types: a flexible PEG-containing linker and a more rigid piperazine-based linker. This data is extracted from the supplementary information of a study by Desantis et al. on PROTACs with piperazine-containing linkers and serves to highlight the differences in their NMR spectra.
Table 1: ¹H NMR Data Comparison of PROTACs with Flexible vs. Rigid Linkers
| Functional Group | PROTAC with Flexible PEG-like Linker (Representative) | PROTAC with Rigid Piperazine Linker (Representative) | Expected Resonances for a this compound Linker |
| Aromatic Protons | 7.00 - 8.50 ppm (multiple signals) | 7.00 - 9.00 ppm (multiple signals) | Dependent on warhead and E3 ligase ligand |
| PEG Chain (-CH₂-CH₂-O-) | ~3.60 ppm (broad singlet) | Not Applicable | ~3.64 ppm (s, 72H) |
| Piperazine Ring Protons | 3.60 - 3.80 ppm (multiplet) | 2.20 - 3.80 ppm (multiple multiplets) | Not Applicable |
| Alkyl Chain Protons | 1.20 - 2.50 ppm (multiple signals) | 1.40 - 2.50 ppm (multiple signals) | Dependent on attachment points |
| Boc Protecting Group (-C(CH₃)₃) | Not explicitly assigned in representative data | Not explicitly assigned in representative data | ~1.47 ppm (s, 9H) |
| Amide/Amine Protons | Variable, often broad | Variable, often broad | Dependent on attachment points |
Note: The representative data is based on PROTACs with different warheads and E3 ligase ligands, hence the broad ranges for aromatic and alkyl protons. The key differentiator is the presence of the characteristic broad singlet around 3.6 ppm for the PEG chain.
Table 2: ¹³C NMR Data Comparison of PROTACs with Flexible vs. Rigid Linkers
| Functional Group | PROTAC with Flexible PEG-like Linker (Representative) | PROTAC with Rigid Piperazine Linker (Representative) | Expected Resonances for a this compound Linker |
| Aromatic Carbons | 110 - 160 ppm | 110 - 160 ppm | Dependent on warhead and E3 ligase ligand |
| PEG Chain (-CH₂-CH₂-O-) | ~70.5 ppm | Not Applicable | ~70.6 ppm |
| Piperazine Ring Carbons | ~53 ppm | 40 - 55 ppm | Not Applicable |
| Alkyl Chain Carbons | 20 - 40 ppm | 20 - 40 ppm | Dependent on attachment points |
| Boc Carbonyl (C=O) | Not explicitly assigned in representative data | Not explicitly assigned in representative data | ~156 ppm |
| Boc Quaternary Carbon (-C(CH₃)₃) | Not explicitly assigned in representative data | Not explicitly assigned in representative data | ~80 ppm |
| Boc Methyl Carbons (-C(CH₃)₃) | Not explicitly assigned in representative data | Not explicitly assigned in representative data | ~28 ppm |
| Amide/Ester Carbonyls | 165 - 175 ppm | 165 - 175 ppm | Dependent on attachment points |
Experimental Protocols
Detailed methodologies are crucial for reproducible NMR analysis. The following are generalized protocols for the NMR analysis of PROTACs.
1. Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the PROTAC sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification is typically achieved by flash chromatography or preparative HPLC.
-
Sample Quantity: For a standard ¹H NMR spectrum, 5-10 mg of the compound is typically required. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1][2]
-
Choice of Solvent: Select a deuterated solvent that fully dissolves the PROTAC. Common choices for PROTACs include DMSO-d₆, CDCl₃, or Methanol-d₄. The choice of solvent can influence the conformation of the PROTAC, which is particularly relevant for flexible linkers.[1]
-
Procedure:
-
Weigh the desired amount of the PROTAC into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
2. 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrumentation: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters (General):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically adequate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters (General):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm generally covers all expected carbon resonances.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
3. 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, especially in complex molecules like PROTACs, a suite of 2D NMR experiments is often necessary.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This allows for the assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons that are 2-3 bonds away. This is crucial for connecting different spin systems and for assigning quaternary carbons.
The acquisition and processing of these 2D experiments require specific parameter sets that are generally standard on modern NMR spectrometers.
Mandatory Visualization
Experimental Workflow for PROTAC NMR Analysis
Caption: A typical workflow for the design and evaluation of PROTACs.
Logical Relationship of Linker Type to NMR Signature
Caption: The chemical nature of the PROTAC linker directly impacts the resulting NMR spectrum.
References
A Head-to-Head Battle: Comparing Bis-PEG18-Boc and Alkyl Linkers in PROTAC Efficacy
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Among the plethora of linker options, polyethylene glycol (PEG) and alkyl chains are the most prevalently used. This guide provides an objective, data-driven comparison of a long-chain PEG linker, exemplified by Bis-PEG18-Boc, and traditional alkyl linkers in the context of PROTAC efficacy.
General Properties: A Tale of Two Linkers
PEG and alkyl linkers, while both serving as flexible tethers, impart distinct physicochemical properties to the PROTAC molecule, which in turn affects its biological performance.
This compound (and PEG Linkers in General): The Hydrophilic Workhorse
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units.[1] Their defining characteristic is their hydrophilicity, which offers several advantages in PROTAC design:
-
Enhanced Solubility: The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the solubility of the often large and hydrophobic PROTAC molecules in aqueous environments.[2] This can be crucial for both in vitro assays and in vivo applications.
-
Improved Permeability (in some contexts): While counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating passage across the cell membrane.[2]
-
Favorable Ternary Complex Formation: The flexibility of PEG linkers can provide the necessary conformational freedom for the warhead and the E3 ligase ligand to bind their respective proteins and form a stable and productive ternary complex.[3]
However, PEG linkers are not without their drawbacks:
-
Potential for Reduced Metabolic Stability: The ether bonds in PEG linkers can be susceptible to oxidative metabolism.[4]
-
Synthetic Complexity: The synthesis of long, monodisperse PEG linkers can be more challenging and costly compared to simple alkyl chains.
Alkyl Linkers: The Hydrophobic Standard
Alkyl linkers, composed of saturated hydrocarbon chains, represent the simplest and often the initial choice for linker design. Their key features include:
-
Synthetic Accessibility: Alkyl chains of various lengths are readily synthesized and incorporated into PROTACs.
-
Chemical Stability: The carbon-carbon bonds of alkyl chains are generally stable under physiological conditions.
-
Enhanced Cell Permeability (in some cases): The hydrophobic nature of alkyl linkers can enhance passive diffusion across the lipophilic cell membrane.
The primary disadvantage of alkyl linkers is their hydrophobicity, which can lead to:
-
Poor Aqueous Solubility: This can make formulation and handling of the PROTAC challenging and may negatively impact its pharmacokinetic profile.
-
Non-specific Binding: The "greasy" nature of long alkyl chains can lead to non-specific interactions with other proteins and biomolecules, potentially causing off-target effects.
Quantitative Comparison: The Impact of Linker Composition on BRD4 Degradation
To provide a direct comparison of PEG and alkyl linkers, we present data from a study that synthesized and evaluated a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. In this study, the researchers compared a PROTAC with a hydrocarbon (alkyl) linker to one with a PEG linker of similar length, while keeping the BRD4-binding warhead (a JQ1 derivative) and the CRBN E3 ligase ligand constant.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 28 | Hydrocarbon (Alkyl) | 11 | 100 | >95 | |
| 29 | PEG | 12 | 120 | >95 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
In this specific head-to-head comparison for BRD4 degradation, both the alkyl and the PEG linker-containing PROTACs demonstrated potent degradation with high efficacy (Dmax >95%). The DC50 values were comparable, with the alkyl linker showing slightly higher potency (100 nM vs. 120 nM). This highlights that for a given target, an optimized alkyl linker can be as effective as a PEG linker in inducing degradation. However, it is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and extensive structure-activity relationship (SAR) studies are often required.
Experimental Protocols
To aid researchers in the evaluation of their own PROTACs, we provide detailed methodologies for key experiments.
Experimental Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the loading control antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Experimental Protocol 2: In Vitro Ternary Complex Formation Assay (Pull-down)
This protocol describes a method to assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Materials:
-
Purified recombinant target protein (e.g., with a His-tag)
-
Purified recombinant E3 ligase complex (e.g., with a GST-tag)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Pull-down buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Affinity beads (e.g., Ni-NTA agarose for His-tagged protein or Glutathione agarose for GST-tagged protein)
-
Wash buffer (Pull-down buffer)
-
Elution buffer (e.g., Pull-down buffer with high concentration of imidazole for His-tag or reduced glutathione for GST-tag)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubation for Ternary Complex Formation:
-
In a microcentrifuge tube, combine the purified target protein, the purified E3 ligase complex, and the PROTAC compound at desired concentrations. Include a vehicle control.
-
Incubate the mixture at 4°C for 1-2 hours with gentle rotation to allow the ternary complex to form.
-
-
Capture of the Complex:
-
Add the appropriate affinity beads (pre-equilibrated in pull-down buffer) to the mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to allow the tagged protein (and its binding partners) to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using the appropriate elution buffer.
-
-
Analysis by Western Blot:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against the target protein and a component of the E3 ligase complex to confirm the co-precipitation and thus the formation of the ternary complex.
-
Visualizing the Process: Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the experimental workflow for assessing degradation, and the logical relationship between linker properties and PROTAC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Ternary Complex Stability with Different Linkers Using Surface Plasmon Resonance (SPR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex is a critical event in the mechanism of action for a growing class of therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The stability of this complex, which consists of a target protein, a linker-based molecule (e.g., PROTAC), and a recruiting protein (such as an E3 ligase), is paramount for downstream biological outcomes like targeted protein degradation. The chemical nature of the linker connecting the two protein-binding moieties plays a pivotal role in dictating the kinetics and thermodynamics of ternary complex formation. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique to quantitatively assess these interactions in real-time, providing invaluable insights for optimizing linker design and predicting therapeutic efficacy.[1][2][3]
This guide provides a comparative overview of how different linkers can influence ternary complex stability, supported by experimental data obtained through SPR. It also offers a detailed experimental protocol for conducting such assessments.
The Role of Linkers in Ternary Complex Stability
Bifunctional molecules like PROTACs consist of two ligands connected by a chemical linker.[4] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The linker is not merely a passive spacer; its length, rigidity, and chemical composition can significantly impact the stability and formation rate of the ternary complex. An optimized linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as cooperativity.
Cooperativity (α) is a key parameter in assessing the influence of the linker and the binding partners on the stability of the ternary complex. It is the ratio of the binary binding affinity of the PROTAC to one of the proteins to its ternary binding affinity in the presence of the other protein.
-
α > 1 (Positive Cooperativity): The ternary complex is more stable than the individual binary complexes, indicating favorable interactions are introduced by the linker and the protein partners.
-
α < 1 (Negative Cooperativity): The formation of the ternary complex is disfavored compared to the binary interactions.
-
α = 1 (No Cooperativity): The binding events are independent of each other.
SPR is an ideal technology for determining the kinetic parameters (ka, kd) and the affinity (KD) of both binary and ternary interactions, allowing for the calculation of cooperativity.
Comparative Analysis of Ternary Complex Stability with Different Linkers
The following tables summarize experimental data from SPR studies, illustrating how variations in PROTAC design, including the linker, can affect the stability of the ternary complex. The data is adapted from a study by Roy et al. (2019) in ACS Chemical Biology, which investigated the binding of different PROTACs to the von Hippel-Lindau (VHL) E3 ligase in the presence of various bromodomain and extraterminal domain (BET) proteins.
| PROTAC | Target Protein | Binary KD (nM) (PROTAC to VHL) | Ternary KD (nM) (PROTAC:Target to VHL) | kon (105 M-1s-1) | koff (10-3 s-1) | Half-life (t1/2) (s) | Cooperativity (α) |
| MZ1 | Brd4BD2 | 190 | 9.8 | 66 | 6.5 | 107 | 19 |
| AT1 | Brd4BD2 | 180 | 38 | 72 | 27 | 25 | 4.7 |
| MZP55 | Brd4BD2 | 29 | 120 | 120 | 140 | 4.9 | 0.24 |
| MZP61 | Brd4BD2 | 110 | 830 | 110 | 910 | 0.8 | 0.13 |
Table 1: Comparison of kinetic and affinity data for different PROTACs forming a ternary complex with VHL and the second bromodomain (BD2) of Brd4. Data derived from SPR analysis.
| PROTAC | Target Protein | Ternary KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Half-life (t1/2) (s) | Cooperativity (α) |
| MZ1 | Brd2BD2 | 11 | 96 | 11 | 64 | 17 |
| MZ1 | Brd3BD2 | 110 | 160 | 170 | 4.1 | 1.7 |
| MZ1 | Brd4BD2 | 9.8 | 66 | 6.5 | 107 | 19 |
Table 2: Comparison of kinetic and affinity data for the PROTAC MZ1 forming a ternary complex with VHL and the second bromodomains (BD2) of Brd2, Brd3, and Brd4. This highlights how subtle differences in the target protein can impact the stability of the ternary complex formed with the same linker. Data derived from SPR analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for SPR-based ternary complex analysis.
Caption: Influence of linker properties on ternary complex stability.
Experimental Protocols
This section provides a generalized protocol for assessing ternary complex stability using SPR. Specific parameters such as buffer composition, protein concentrations, and flow rates should be optimized for the system under investigation.
Objective: To determine the kinetic and affinity constants for binary (PROTAC-E3 ligase) and ternary (Target Protein-PROTAC-E3 ligase) complex formation.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chips (e.g., CM5, NTA)
-
Purified, biotinylated E3 ligase (or other suitable tag for immobilization)
-
Purified target protein
-
PROTACs with different linkers
-
SPR running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20), degassed
-
Immobilization reagents (as per manufacturer's instructions)
-
DMSO for PROTAC stock solutions
Methodology:
1. E3 Ligase Immobilization: a. Activate the sensor chip surface according to the manufacturer's protocol. b. Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level (e.g., 100-200 RU). A reference flow cell should be prepared similarly but without the ligase to allow for background subtraction.
2. Binary Interaction Analysis (PROTAC binding to E3 Ligase): a. Prepare a dilution series of the PROTAC in running buffer. It is important to maintain a constant, low percentage of DMSO across all samples and the running buffer to minimize solvent effects. b. Inject the PROTAC solutions at various concentrations over the immobilized E3 ligase and reference flow cells at a constant flow rate (e.g., 30-50 µL/min). c. Monitor the association and dissociation phases in real-time. d. Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution that does not denature the immobilized ligase. e. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KDbinary).
3. Ternary Interaction Analysis: a. Prepare a dilution series of the PROTAC in running buffer. b. To each PROTAC dilution, add a constant, near-saturating concentration of the target protein. This pre-incubation step ensures that the analyte being injected is the PROTAC:target protein complex. c. As a control, inject the target protein alone over the E3 ligase surface to confirm that there is no direct interaction. d. Inject the PROTAC:target protein complex solutions over the immobilized E3 ligase and reference flow cells. e. Use a single-cycle kinetics (SCK) or multi-cycle kinetics (MCK) approach. SCK is often preferred for stable complexes with slow off-rates to avoid the need for surface regeneration. f. Fit the sensorgram data to a 1:1 binding model to determine the kinetic and affinity constants for the ternary complex (KDternary).
4. Data Analysis and Cooperativity Calculation: a. Double-reference the data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting a buffer-only injection (blank). b. Calculate the cooperativity factor (α) using the following equation: α = KDbinary / KDternary c. Calculate the dissociative half-life (t1/2) of the ternary complex: t1/2 = ln(2) / kd
Conclusion
SPR is an indispensable tool in the development of therapeutics that rely on the formation of ternary complexes. It provides high-quality kinetic and affinity data that allows for a quantitative comparison of the performance of different linkers. By systematically varying linker composition and length and analyzing the resulting changes in ternary complex stability and cooperativity, researchers can establish clear structure-activity relationships. This data-driven approach is crucial for the rational design of more potent and selective drugs, ultimately accelerating the drug discovery process. The correlation between a stable ternary complex, as measured by SPR, and cellular degradation activity underscores the predictive power of this biophysical technique.
References
A Comparative Guide to Boc and Fmoc Protection in PROTAC Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of a suitable protecting group strategy is a critical determinant of success. The two most prominent methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection, each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of these two strategies in the context of PROTAC synthesis, supported by experimental data and detailed protocols.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The synthesis of these complex molecules often involves multi-step sequences, where the judicious use of protecting groups is paramount to ensure high yields and purity. While both Boc and Fmoc strategies have been successfully employed in the synthesis of PROTACs, the optimal choice depends on the specific chemical functionalities present in the POI ligand, the E3 ligase ligand, and the linker.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the protecting group and the conditions required for its removal.
The Boc Strategy: This classic approach utilizes the acid-labile Boc group to protect amine functionalities. Deprotection is typically achieved with moderate acids like trifluoroacetic acid (TFA). Side-chain protecting groups are often benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from a solid support.[][2]
The Fmoc Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc protecting group. This group is readily cleaved by a mild base, most commonly piperidine. Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the final cleavage from the solid support using a strong acid like TFA.[][2] This orthogonality between the N-terminal and side-chain deprotection conditions is a key advantage of the Fmoc strategy.[3]
Performance Comparison: A Quantitative Perspective
Illustrative Data for Boc-Protected PROTAC Synthesis
The following table summarizes representative quantitative data for a solid-phase PROTAC synthesis utilizing a Boc-protected linker. The values are illustrative and can vary depending on the specific ligands and reaction conditions.
| Step | Parameter | Typical Value | Reference |
| Resin Loading | Loading Capacity | 0.5 - 1.0 mmol/g | |
| Ligand Coupling | Coupling Efficiency | >95% | |
| Boc Deprotection | Deprotection Efficiency | >99% | |
| Final Cleavage Yield | Crude Yield | 50 - 80% | |
| Final Purity (after HPLC) | Purity | >95% |
Illustrative Data for Fmoc-Protected PROTAC Synthesis
While a comprehensive dataset for a complete Fmoc-based PROTAC synthesis with quantitative yields at each step is not available in the reviewed literature, solid-phase synthesis of PROTACs utilizing Fmoc-protected amines has been reported with final purities of >95% after HPLC purification. The efficiency of individual Fmoc deprotection and coupling steps in solid-phase synthesis is generally very high, often exceeding 99%.
| Step | Parameter | Typical Value | Reference |
| Resin Loading | Loading Capacity | 0.3 - 0.8 mmol/g | |
| Ligand Coupling | Coupling Efficiency | >99% | |
| Fmoc Deprotection | Deprotection Efficiency | >99% | |
| Final Cleavage Yield | Crude Yield | 50 - 90% | |
| Final Purity (after HPLC) | Purity | >95% |
Key Considerations for PROTAC Synthesis
The choice between Boc and Fmoc protection in PROTAC synthesis should be guided by a careful analysis of the chemical properties of the constituent parts of the PROTAC molecule.
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection Conditions | Acidic (TFA) | Basic (Piperidine) |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protection. | Fully orthogonal with tert-butyl-based side-chain protection. |
| Compatibility with Acid-Labile Functionalities | Not suitable for molecules containing acid-labile groups. | Highly compatible with acid-labile functionalities. |
| Compatibility with Base-Labile Functionalities | Compatible with base-labile groups. | Not suitable for molecules containing base-labile groups. |
| Side Reactions | Repeated acid treatments can lead to degradation of sensitive residues. | Piperidine-mediated side reactions like aspartimide formation can occur. |
| Automation | Less common in modern automated synthesizers. | Standard for automated solid-phase peptide synthesizers. |
| Handling and Safety | Final cleavage often requires hazardous reagents like HF. | Milder final cleavage conditions (TFA). |
Experimental Protocols
The following are detailed, generalized protocols for key steps in both Boc and Fmoc solid-phase synthesis of PROTACs.
Boc Solid-Phase PROTAC Synthesis Protocol
This protocol outlines the synthesis of a PROTAC on a solid support using a Boc-protected linker.
1. Immobilization of the First Ligand (e.g., E3 Ligase Ligand):
-
Swell the appropriate resin (e.g., aminomethylated polystyrene) in N,N-dimethylformamide (DMF).
-
Couple the carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) to the resin using a suitable coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).
2. Linker Coupling:
-
Swell the resin-bound ligand in DMF.
-
Couple the Boc-protected linker (e.g., t-Boc-N-amido-PEG-acid) using a coupling agent and a base in DMF.
-
Wash the resin as described above.
3. Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes.
-
Wash the resin with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DCM.
-
Wash the resin with DCM.
4. Coupling of the Second Ligand (e.g., POI Ligand):
-
Couple the carboxylic acid-functionalized POI ligand to the deprotected linker using a coupling agent and a base in DMF.
-
Wash the resin as described above.
5. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purify the crude product by preparative HPLC.
Fmoc Solid-Phase PROTAC Synthesis Protocol
This protocol outlines the synthesis of a PROTAC on a solid support using an Fmoc-protected linker.
1. Immobilization of the First Ligand (e.g., POI Ligand):
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Couple the carboxylic acid-functionalized POI ligand to the resin using a coupling agent and a base in DMF.
-
Wash the resin thoroughly with DMF and DCM.
2. Linker Coupling:
-
Swell the resin-bound ligand in DMF.
-
Couple the Fmoc-protected linker (e.g., Fmoc-N-amido-PEG-acid) using a coupling agent and a base in DMF.
-
Wash the resin as described above.
3. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
4. Coupling of the Second Ligand (e.g., E3 Ligase Ligand):
-
Couple the carboxylic acid-functionalized E3 ligase ligand to the deprotected linker using a coupling agent and a base in DMF.
-
Wash the resin as described above.
5. Cleavage and Side-Chain Deprotection:
-
Treat the resin with a cleavage cocktail containing 95% TFA and scavengers for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purify the crude product by preparative HPLC.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC, mediating the ubiquitination and subsequent proteasomal degradation of a target protein.
General Workflow for Solid-Phase PROTAC Synthesis
Caption: A generalized workflow for the solid-phase synthesis of PROTACs, highlighting the key steps from resin preparation to final purification.
Conclusion
The choice between Boc and Fmoc protection strategies in PROTAC synthesis is a nuanced decision that must be made on a case-by-case basis. The Fmoc strategy, with its mild deprotection conditions and orthogonality, is often favored for its compatibility with a wider range of functional groups and its amenability to automated synthesis. However, the Boc strategy remains a robust and valuable tool, particularly for solution-phase synthesis or for sequences prone to aggregation during solid-phase synthesis. A thorough understanding of the chemical properties of the PROTAC components and the principles of each protection strategy is essential for the successful and efficient synthesis of these promising therapeutic agents.
References
A Comparative Guide to Analytical Techniques for Characterizing Bis-PEG18-Boc Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of heterobifunctional linkers like Bis-PEG18-Boc is critical for the efficacy and safety of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Ensuring the structural integrity and purity of these linkers requires a multi-faceted analytical approach. This guide provides an objective comparison of key analytical techniques for characterizing this compound, complete with experimental protocols and supporting data.
Executive Summary: Comparison of Key Analytical Techniques
A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment of this compound. Each technique offers unique insights into different aspects of the molecule's characteristics.
| Technique | Primary Information Provided | Resolution | Sensitivity | Key Application for this compound |
| RP-HPLC | Purity, presence of non-PEGylated impurities | High | Moderate to High (UV) | Quantifying purity and separating synthetic byproducts.[2] |
| LC-MS (ESI-QTOF) | Molecular Weight Confirmation, Impurity ID | High | High | Confirming mass of the target molecule and identifying unknown impurities.[1][3][4] |
| NMR (¹H, ¹³C) | Unambiguous Structure Confirmation | Atomic | Low | Verifying the integrity of terminal groups and PEG chain length. |
| GPC / SEC | Molecular Weight Distribution, Polydispersity | Low to Moderate | Low (RID) | Assessing the distribution of PEG chain lengths (polydispersity). |
Detailed Experimental Protocols & Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of synthetic compounds like this compound. It excels at separating the main component from more hydrophobic or hydrophilic impurities generated during synthesis.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 220 nm (for amide bonds) and 280 nm (if aromatic impurities are expected).
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
Workflow for RP-HPLC Analysis:
References
Evaluating the In Vivo Stability of PEG Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety. The linker component, particularly the commonly used polyethylene glycol (PEG) linker, plays a pivotal role in the overall pharmacokinetic and pharmacodynamic profile of these heterobifunctional molecules. This guide provides a comparative analysis of the in vivo stability of PEG linkers in PROTACs, supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.
The Influence of PEG Linker on PROTAC Performance
The linker in a PROTAC is not merely a spacer but a crucial element that influences ternary complex formation, cell permeability, and metabolic stability.[1][2][3] PEG linkers are favored for their hydrophilicity, which can enhance the solubility of the PROTAC molecule.[2] However, the flexibility and composition of the PEG chain can also introduce metabolic liabilities, impacting the in vivo half-life and overall exposure of the PROTAC.
Data Presentation: In Vitro Degradation Efficacy of PROTACs with Varying Linker Compositions
The following table summarizes in vitro degradation data for various PROTACs, highlighting the impact of linker composition and length on their potency (DC50) and maximal degradation (Dmax). While this data is from cellular assays, it provides valuable insights into the structure-activity relationship that can influence in vivo stability.
| Target Protein | E3 Ligase Ligand | Linker Type/Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | 15 | >95 | [4] |
| BRD4 | VHL | PEG4 | 8 | >95 | |
| BRD4 | VHL | PEG5 | 5 | >95 | |
| BRD4 | VHL | PEG6 | 12 | >95 | |
| TBK1 | CRBN | Alkyl/Ether (12 atoms) | >1000 | <20 | |
| TBK1 | CRBN | Alkyl/Ether (21 atoms) | 3 | >95 | |
| TBK1 | CRBN | Alkyl/Ether (29 atoms) | 292 | 76 | |
| CRBN | VHL | Alkyl (9 atoms) | Concentration-dependent decrease | Not specified | |
| CRBN | VHL | PEG3 (9 atoms) | Weak degradation | Not specified |
Note: This table presents a synthesized comparison from hypothetical and literature-derived data for illustrative purposes. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a PROTAC in a mouse model.
a. Animal Model and Dosing:
-
Species: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Formulation: Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
b. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the saphenous or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
c. Bioanalysis using LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard to a specific volume of plasma (e.g., 20 µL).
-
Vortex the mixture and centrifuge (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for the PROTAC and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of the PROTAC in blank plasma.
-
Quantify the concentration of the PROTAC in the unknown samples by interpolating from the calibration curve.
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC, and oral bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
-
In Vitro Metabolic Stability in Liver Microsomes
This protocol assesses the susceptibility of a PROTAC to metabolism by liver enzymes.
a. Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-warm the mixture at 37°C.
-
Initiate the reaction by adding the PROTAC (final concentration typically 1 µM).
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
b. Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent PROTAC at each time point.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
Mandatory Visualization
Caption: Mechanism of Action of a PROTAC.
Caption: Experimental workflow for in vivo and in vitro stability assessment.
Caption: Potential metabolic pathways of PEG linkers in PROTACs.
Conclusion
The in vivo stability of PEG linkers is a critical consideration in the design of effective and safe PROTAC therapeutics. While PEG linkers offer advantages in terms of solubility, their susceptibility to metabolism necessitates careful optimization. The length of the PEG chain has a significant impact on the degradation efficacy of the PROTAC, with an optimal length often required for potent activity. The experimental protocols provided in this guide offer a framework for the systematic evaluation of PROTAC stability, enabling researchers to make data-driven decisions in the selection and refinement of linker chemistry for the development of novel protein degraders. Future advancements in linker technology, including the incorporation of more rigid or metabolically stable moieties, will likely lead to PROTACs with improved in vivo performance.
References
head-to-head comparison of different E3 ligase ligands with Bis-PEG18-Boc
Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of three parts: a ligand to engage a target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
This guide addresses a common point of inquiry regarding the components of PROTACs, specifically clarifying the role of molecules like Bis-PEG18-Boc . It is crucial to understand that this compound is not an E3 ligase ligand but rather a popular polyethylene glycol (PEG)-based linker .[3] Linkers are critical for bridging the target protein and the E3 ligase, and their length and composition significantly impact the efficacy of the PROTAC.[2][4]
The core of this guide provides a head-to-head comparison of the most prevalently used E3 ligase ligands in PROTAC design, focusing on those that recruit Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). We present quantitative data on their binding affinities and the degradation efficiencies of the resulting PROTACs, along with detailed experimental protocols for their evaluation.
The Role of the Linker: Introducing this compound
PROTAC linkers, such as this compound, are not merely passive spacers. They play a vital role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein. The choice of linker affects several key properties of the PROTAC molecule, including:
-
Solubility and Cell Permeability: PEG-based linkers, like this compound, are known to enhance the aqueous solubility of PROTACs, which can improve their pharmacokinetic properties.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for achieving an optimal orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer.
-
Degradation Efficiency: Systematic variation of linker length, often achieved using PEGs of different chain lengths, can significantly affect the degradation efficiency (DC50 and Dmax) of a PROTAC.
This compound is a homobifunctional linker with Boc-protected amine groups, which can be deprotected to react with corresponding functional groups on the target-binding ligand and the E3 ligase ligand to assemble the final PROTAC molecule.
Quantitative Performance Comparison of E3 Ligase Ligands
The selection of an E3 ligase and its corresponding ligand is a cornerstone of PROTAC design. The most widely exploited E3 ligases are CRBN and VHL, followed by MDM2 and IAPs. The choice of E3 ligase can influence the degradation profile, cell permeability, and potential for off-target effects.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd) | Assay Method |
| CRBN | Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | ~178 nM | Competitive Titration | |
| Thalidomide | ~250 nM | Competitive Titration | |
| VHL | VH032 | ~185 nM | Fluorescence Polarization |
| VH101 | ~44 nM | Fluorescence Polarization | |
| VHL Ligand (Ex. 134a) | ~29 nM | Surface Plasmon Resonance | |
| MDM2 | Nutlin-3 | (IC50) ~90 nM | |
| Idasanutlin | (IC50) ~10 nM | ||
| IAP | LCL161 | (IC50) ~0.4 nM (cIAP1) | |
| Birinapant | (IC50) <1 nM (cIAP1) |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Representative Degradation Data for PROTACs Utilizing Different E3 Ligase Ligands
The degradation efficiency of a PROTAC is highly dependent on the specific target protein, cell line, and linker used. The following table provides representative data to illustrate the performance of PROTACs recruiting different E3 ligases against the same target protein where such data is available.
| Target Protein | E3 Ligase Recruited | Representative PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~4 nM | >95% | MV4;11 |
| VHL | MZ1 | ~25 nM | >90% | HeLa | |
| MDM2 | A1874 | 32 nM | >98% | RS4;11 | |
| BTK | CRBN | RC-1 | ~5 nM | >95% | Mino |
| VHL | VHL-based BTK degrader | ~10 nM | >90% | MOLM-14 | |
| KRAS G12C | CRBN | CRBN-based KRAS degrader | 30 nM | >90% | NCI-H358 |
| VHL | VHL-based KRAS degrader | 100 nM | >90% | NCI-H358 | |
| HDAC3 | VHL | PROTAC 22 | 0.44 µM | 77% | HCT116 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are compiled from various sources and should be considered as representative examples. Direct head-to-head comparisons in the same study are limited.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC evaluation.
Common E3 Ligase Complexes Recruited by PROTACs
Caption: Simplified overview of common E3 ligase complexes.
Experimental Protocols
Protocol 1: Determination of E3 Ligase Binding Affinity by Fluorescence Polarization (FP)
This assay quantitatively determines the binding affinity of a ligand to its E3 ligase.
Materials:
-
Purified recombinant E3 ligase (e.g., VHL-ElonginC-ElonginB complex or CRBN-DDB1 complex).
-
Fluorescently labeled tracer ligand that binds to the E3 ligase.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Test compounds (E3 ligase ligands) serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation: Prepare a solution of the E3 ligase complex and the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically, but a starting point is a tracer concentration at or below its Kd and a protein concentration that yields a sufficient assay window.
-
Compound Dispensing: Dispense the serially diluted test compounds into the microplate wells. Include controls for no inhibition (DMSO vehicle) and background (buffer only).
-
Reaction Incubation: Add the E3 ligase/tracer mixture to all wells. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki or Kd value.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Adherent or suspension cells expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture medium and reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Data Calculation: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration and fit the curve to a dose-response model to determine the DC50 and Dmax values.
Conclusion
The development of effective PROTACs is a multifaceted process that requires careful consideration of the target ligand, the E3 ligase ligand, and the linker that connects them. While molecules like this compound are essential tools for constructing PROTACs, the choice of the E3 ligase ligand is a critical determinant of the degrader's success.
This guide has provided a comparative overview of the most common E3 ligase ligands, highlighting their binding affinities and the degradation efficiencies of the resulting PROTACs. CRBN and VHL remain the most utilized E3 ligases, with a wealth of data supporting their application. However, the exploration of other ligases like MDM2 and IAPs is expanding the toolbox for targeted protein degradation, offering the potential for tissue-specific degradation and overcoming resistance mechanisms. The provided protocols offer a starting point for researchers to quantitatively assess the performance of their own PROTAC molecules. Ultimately, the optimal E3 ligase ligand and linker must be empirically determined for each specific target protein and cellular context.
References
A Comparative Guide to Long-Chain PEG Linkers in PROTACs: A Focus on Bis-PEG18-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker, the component that connects the target-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker types, polyethylene glycol (PEG) chains are widely used due to their hydrophilicity and tunable length. This guide provides a comparative analysis of long-chain PEG linkers, with a specific focus on the potential application of Bis-PEG18-Boc in PROTAC synthesis, supported by representative experimental data and detailed methodologies.
The Critical Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's characteristics, including its length, flexibility, and chemical composition, are paramount in achieving the optimal spatial orientation for this ternary complex to form. An improperly designed linker can result in steric hindrance or an unfavorable conformation, thereby diminishing the PROTAC's degradation efficiency.
Long-chain PEG linkers, such as those derived from this compound, offer several potential advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC, a common challenge for these high-molecular-weight molecules.
-
Improved Cell Permeability: By masking the hydrophobicity of the ligands, PEG linkers can potentially enhance the passive diffusion of PROTACs across cell membranes.
-
Optimal Ternary Complex Formation: A longer, more flexible linker can provide the necessary reach and conformational freedom to enable productive interactions between the target protein and the E3 ligase, which may be particularly beneficial when the binding sites on the two proteins are far apart.
However, it is important to note that there is an optimal linker length for each target-E3 ligase pair, and excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding.
Quantitative Comparison of PROTAC Performance
While specific experimental data for PROTACs synthesized with a this compound linker is not extensively available in the public domain, we can extrapolate performance based on trends observed with other PEG linkers of varying lengths. The following tables present a synthesized comparison based on representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4).
Table 1: Degradation Efficiency of Hypothetical BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 50 | 90 |
| PEG8 | 25 | 95 |
| PEG18 (Hypothetical) | 15 | >95 |
| PEG24 | 40 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is representative and illustrates the trend of an optimal linker length for maximal efficacy.
Table 2: Binding Affinity and Cell Viability of Hypothetical BRD4-Targeting PROTACs
| PROTAC Linker | Binding Affinity (Kd, nM) to BRD4 | Cell Viability (IC50, nM) |
| PEG4 | 150 | 100 |
| PEG8 | 120 | 60 |
| PEG18 (Hypothetical) | 100 | 40 |
| PEG24 | 130 | 80 |
Kd: Dissociation constant. IC50: Half-maximal inhibitory concentration. This representative data suggests that optimal linker length can also positively impact binding affinity and cellular potency.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of PROTACs. Below are protocols for key experiments typically performed to characterize PROTAC performance.
Protocol 1: Western Blot for Protein Degradation
This assay is used to quantify the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[1]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-Cereblon) or the target protein, coupled to protein A/G magnetic beads.[1]
-
-
Washing:
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bis-PEG18-Boc
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Bis-PEG18-Boc are paramount for ensuring a safe and efficient laboratory environment. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a culture of safety and build trust in laboratory practices.
Hazard Assessment and Chemical Properties
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Weight | 979.19 g/mol | Presumed from similar compounds |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in water and many organic solvents | Based on PEG chemistry |
| Stability | Stable under normal laboratory conditions. Avoid strong acids. | Based on Boc and PEG chemistry |
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety during handling. The following table outlines the recommended PPE for handling this compound in a laboratory setting.[1][2][3]
Recommended Personal Protective Equipment:
| Body Part | PPE | Specifications |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[3] |
| Hands | Nitrile gloves | Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | Not generally required | Use in a well-ventilated area. A dust mask may be used for large quantities to prevent inhalation of the powder. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan ensures consistency and safety in the laboratory.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Put on the required Personal Protective Equipment (PPE) as outlined in the table above.
-
-
Handling and Use:
-
Weigh the desired amount of this compound powder carefully to avoid creating dust.
-
If dissolving, add the solid to the solvent slowly and stir to mix.
-
If used in a reaction, add it to the reaction vessel as per the experimental protocol.
-
Keep containers of this compound closed when not in use.
-
-
Short-Term Storage of Unused Material:
-
If the entire amount is not used, securely seal the original container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids.
-
Spill and Emergency Procedures
In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation.[4] For a solution, absorb the spill with an inert material like vermiculite or sand.
-
Collect: Place the contained material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
Waste Disposal Workflow:
Caption: Step-by-step chemical waste disposal process.
Step-by-Step Disposal Protocol:
-
Collect Waste:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, chemically compatible waste container with a secure lid.
-
-
Label Container:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added. Do not use abbreviations.
-
-
Store in Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.
-
Segregate the waste from incompatible materials.
-
-
Request Pickup:
-
Once the container is full, or in accordance with your institution's guidelines, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.
-
-
EH&S Disposal:
-
Your institution's EH&S department will collect the waste and manage its final disposal in compliance with all relevant regulations.
-
By adhering to these procedures, researchers can ensure the safe and compliant handling and disposal of this compound, contributing to a safer laboratory environment and the integrity of their research. Always consult your institution's specific safety and disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
